Dicycloplatin
Description
Properties
IUPAC Name |
azane;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O4.2H3N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJQICKYWPGJDT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287402-09-9 | |
| Record name | (SP-4-2)-Diammine[1,1-cyclobutanedicarboxylato(2-)-κO,κO′′]platinum 1,1-cyclobutanedicarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287402-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicycloplatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287402099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICYCLOPLATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KC57I4UNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dicycloplatin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicycloplatin, a third-generation platinum-based chemotherapeutic agent, represents a significant advancement in oncology, offering improved solubility, stability, and a more favorable toxicity profile compared to its predecessors, cisplatin and carboplatin.[1] Approved by the China Food and Drug Administration (CFDA) in 2012, this compound has demonstrated considerable antitumor activity across a range of malignancies, including non-small cell lung cancer.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, focusing on its cellular uptake, DNA damage pathways, and the induction of apoptosis.
Core Mechanism of Action
Similar to other platinum-based drugs, the primary mechanism of action of this compound involves its interaction with DNA within cancer cells, leading to the formation of DNA adducts that trigger a cascade of events culminating in cell cycle arrest and programmed cell death (apoptosis).[2][3]
Cellular Uptake and Transport
The journey of this compound into the cancer cell is a critical first step. While the precise mechanisms are still under investigation, evidence suggests the involvement of copper transporters, particularly copper transporter 1 (CTR1), and organic cation transporters (OCTs) in the uptake of platinum-based drugs. The higher solubility and stability of this compound may influence its transport across the cell membrane. Once inside the cell, this compound undergoes hydrolysis, releasing its active platinum species that can then interact with intracellular targets.
DNA Binding and Adduct Formation
The active platinum complexes of this compound bind to DNA, primarily at the N7 position of guanine and adenine bases, forming intrastrand and interstrand crosslinks. These DNA adducts distort the helical structure of DNA, thereby inhibiting critical cellular processes such as DNA replication and transcription. The formation of these stable DNA adducts is a key initiating event in the cytotoxic activity of this compound.
Induction of DNA Damage Response
The presence of this compound-induced DNA adducts triggers a robust DNA damage response (DDR) in cancer cells. This response involves the activation of several key signaling pathways aimed at repairing the damaged DNA. However, in cancer cells with extensive DNA damage, this repair process is often overwhelmed, leading to the initiation of apoptotic pathways.
Key proteins activated in response to this compound-induced DNA damage include:
-
p53: A tumor suppressor protein that plays a central role in sensing DNA damage and initiating cell cycle arrest or apoptosis.
-
CHK2 (Checkpoint Kinase 2): A protein kinase that is activated in response to DNA double-strand breaks and is involved in cell cycle checkpoint control.
-
BRCA1 (Breast Cancer 1): A protein involved in DNA repair pathways.
Immunoblotting studies have shown that this compound induces the phosphorylation of CHK2, p53, and BRCA1, indicating the activation of the DNA damage response pathway.
Cell Cycle Arrest and Apoptosis
When DNA damage is irreparable, this compound-treated cancer cells undergo cell cycle arrest, primarily at the G2/M phase, preventing them from proceeding through mitosis with damaged DNA. This arrest is a crucial checkpoint that allows the cell to either repair the damage or commit to apoptosis.
This compound induces apoptosis through two major pathways:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress, such as DNA damage. This compound treatment leads to a collapse of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating the intrinsic pathway. This compound has been shown to upregulate pro-apoptotic members and downregulate anti-apoptotic members.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. This binding leads to the activation of caspase-8, another initiator caspase. Activated caspase-8 can directly activate executioner caspases or cleave Bid, a pro-apoptotic Bcl-2 family member, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.
The activation of both initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, along with the cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, have been observed in this compound-treated cells, confirming the induction of apoptosis through both intrinsic and extrinsic pathways.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 61.30 ± 6.33 | |
| A549 | Non-small Cell Lung Cancer | 89.80 ± 6.14 | |
| BEL-7402 | Hepatocellular Carcinoma | 41.69 ± 4.32 | |
| H460 | Non-small Cell Lung Cancer | 20.25 ± 3.43 |
Table 2: this compound-Induced Apoptosis in HepG2 Cells (48h treatment)
| This compound Concentration (µmol/L) | Early Apoptosis (%) |
| 0 (Control) | 1.73 ± 0.4 |
| 30 | 6.20 ± 1.8 |
| 60 | 28.83 ± 1.1 |
| 120 | 33.87 ± 1.1 |
| 240 | 39.00 ± 9.8 |
| Data from Annexin V/PI double staining assay. |
Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) at 450 mg/m² | 26.9 µg/ml (at 0.5 h) | |
| Plasma Concentration at 2h (450 mg/m²) | 17.1 µg/ml | |
| Terminal Plasma Half-life (Total Platinum) | 41.86 - 77.20 hours | |
| Terminal Plasma Half-life (Free Platinum) | 42.34 - 61.07 hours | |
| Recommended Phase II Dose | 450 mg/m² every 3 weeks |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. This technique is crucial for examining the expression and activation of key proteins in the apoptotic pathways.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Principle: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to eliminate RNA staining).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Cellular uptake and DNA adduct formation by this compound.
Caption: this compound-induced DNA damage response pathway.
Caption: this compound-induced apoptosis signaling pathways.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel platinum analog in chemotherapy: synthesis of chinese pre-clinical and clinical profile and emerging mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical trial of the novel platin complex this compound: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
Dicycloplatin: A Comprehensive Technical Guide to its Discovery and Development
Introduction
Dicycloplatin is a novel platinum-based anticancer agent developed in China. It represents a third-generation platinum analog, designed to improve upon the therapeutic index of its predecessors, cisplatin and carboplatin. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the quantitative data and experimental methodologies that have defined its trajectory from laboratory to clinical application.
Discovery and Preclinical Development
This compound was synthesized as a supramolecular complex of carboplatin and 1,1-cyclobutanedicarboxylate (CBDCA)[1]. This unique structure confers greater stability and solubility compared to carboplatin[1][2]. Preclinical studies demonstrated significant antitumor activity across a range of cancer cell lines and in vivo models, with a favorable toxicity profile compared to earlier platinum compounds[3].
Preclinical Pharmacology and Toxicology
In preclinical pharmacology studies, this compound exhibited potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | Not explicitly stated, but used at IC50 dose for molecular studies[4] |
Table 1: In Vitro Cytotoxicity of this compound.
Preclinical toxicology studies in animal models indicated that this compound has a different safety profile from cisplatin and carboplatin. Notably, it demonstrated reduced nephrotoxicity compared to cisplatin and a similar myelosuppressive effect to carboplatin.
Clinical Development
The clinical development of this compound has progressed through Phase I and Phase II trials, primarily in China, where it was approved by the State Food and Drug Administration (SFDA) in 2012.
Phase I Clinical Trials
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of this compound in patients with advanced solid tumors.
| Parameter | Value |
| Number of Patients | 29 |
| Dose Escalation Range | 50 mg/m² to 650 mg/m² |
| Maximum Tolerated Dose (MTD) | 550 mg/m² |
| Recommended Phase II Dose | 450 mg/m² |
| Pharmacokinetic Parameters (at 450 mg/m² dose) | |
| Peak Plasma Concentration (Cmax) of this compound prototype | 26.9 µg/ml (at 0.5 h) |
| Plasma Concentration of this compound prototype at 2h | 17.1 µg/ml |
| Terminal half-life (t1/2) of total platinum | 41.86 to 77.20 hours |
| Terminal half-life (t1/2) of free platinum | 42.34 to 61.07 hours |
Table 2: Summary of Phase I Clinical Trial Data for this compound.
The primary dose-limiting toxicities observed were thrombocytopenia, anemia, and emesis.
Phase II Clinical Trials
A randomized, double-blind Phase II clinical trial compared the efficacy and safety of this compound plus paclitaxel versus carboplatin plus paclitaxel as a first-line treatment for patients with advanced non-small-cell lung cancer (NSCLC).
| Endpoint | This compound + Paclitaxel | Carboplatin + Paclitaxel | p-value |
| Efficacy | |||
| Objective Response Rate (ORR) | 36.44% | 30.51% | 0.33 |
| Median Progression-Free Survival (PFS) | 5.6 months | 4.7 months | 0.31 |
| Median Overall Survival (OS) | 14.9 months | 12.9 months | 0.37 |
| Grade 3/4 Adverse Events | |||
| Nausea/Vomiting | 29% (from Phase I) | Not specified | |
| Anemia/Thrombocytopenia | 7% (from Phase I) | Not specified | |
| Diarrhea | 3% (from Phase I) | Not specified |
Table 3: Efficacy and Safety Results from a Phase II Trial in Advanced NSCLC.
The study concluded that the this compound-containing regimen had a similar response rate and survival to the carboplatin-containing regimen, with a tolerable safety profile.
Mechanism of Action
This compound exerts its anticancer effects through the induction of DNA damage and subsequent apoptosis. Similar to other platinum agents, it forms platinum-DNA adducts, leading to the activation of the DNA damage response (DDR) pathway.
Signaling Pathways
Molecular studies in ovarian cancer cells have shown that this compound activates key proteins in the DDR pathway, including checkpoint kinase 2 (Chk2), p53, and BRCA1. This activation occurs in a time-dependent manner following drug exposure. The DDR signaling ultimately leads to cell cycle arrest and apoptosis.
Caption: this compound-induced DNA Damage Response Pathway.
The apoptotic cascade initiated by this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.
References
- 1. bioplatin.ch [bioplatin.ch]
- 2. Phase I clinical trial of the novel platin complex this compound: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel platinum analog in chemotherapy: synthesis of chinese pre-clinical and clinical profile and emerging mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Dicycloplatin: An In-depth Technical Guide on Core Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicycloplatin is a third-generation platinum-based chemotherapy agent developed to improve upon the efficacy and safety profile of its predecessors, cisplatin and carboplatin.[1][2] As a supramolecule, it consists of carboplatin and cyclobutane-1,1-dicarboxylic acid (CBDCA) linked by hydrogen bonds.[3][4][5] This unique structure confers distinct physicochemical properties that influence its stability, solubility, and ultimately, its therapeutic potential. This guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key concepts.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below, offering a clear comparison of its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀N₂O₈Pt | |
| Molecular Weight | 515.38 g/mol | |
| Appearance | Solid powder | |
| Solubility in Water | 4 g/100 mL | |
| Melting Point | Not available | |
| Stability | Stable in aqueous solution | |
| LogP (calculated) | Not available | |
| Topological Polar Surface Area (TPSA) | 151 Ų |
Experimental Protocols
The determination of the physicochemical properties of this compound relies on established experimental methodologies. Below are detailed protocols for key experiments.
Solubility Determination: The Shake-Flask Method
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Separation: The saturated solution is then filtered through a suitable membrane (e.g., 0.45 µm) to remove all undissolved particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Figure 1: Shake-Flask Solubility Determination Workflow
Stability Assessment in Aqueous Solution
Evaluating the stability of this compound in aqueous solutions is crucial for formulation development and understanding its in-vivo behavior.
Methodology:
-
Solution Preparation: A stock solution of this compound of a known concentration is prepared in an aqueous medium (e.g., saline or a buffered solution).
-
Incubation: The solution is stored under controlled conditions of temperature (e.g., 4°C, 25°C, 37°C) and light.
-
Time-Point Sampling: Aliquots of the solution are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Each aliquot is analyzed by a stability-indicating HPLC method to quantify the concentration of the intact this compound. The appearance of any degradation products can also be monitored.
-
Data Analysis: The percentage of this compound remaining at each time point is calculated to determine its degradation rate and half-life under the tested conditions.
Signaling Pathways and Molecular Interactions
This compound exerts its anticancer effects primarily through interactions with DNA, leading to the activation of cellular signaling pathways that culminate in apoptosis (programmed cell death).
Upon entering a cancer cell, this compound forms covalent adducts with DNA, causing distortions in the DNA structure. This DNA damage is recognized by the cell's machinery, leading to the activation of damage response pathways. Key proteins such as checkpoint kinase 2 (CHK2), breast cancer 1 (BRCA1), and the tumor suppressor p53 are activated. The activation of p53 can trigger a cascade of events, including the upregulation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, which ultimately leads to the activation of caspases and the execution of apoptosis.
Figure 2: this compound-Induced DNA Damage Response Pathway
Conclusion
The unique supramolecular structure of this compound results in favorable physicochemical properties, including enhanced solubility and stability compared to earlier platinum analogs. These characteristics, combined with its potent induction of DNA damage and apoptosis, underscore its promise as a valuable chemotherapeutic agent. A thorough understanding of its core properties, as outlined in this guide, is essential for its continued development and clinical application in oncology.
References
- 1. This compound | C12H20N2O8Pt | CID 44475103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a Novel Platinum Analog in Chemotherapy: Synthesis of Chinese Pre-clinical and Clinical Profile and Emerging Mechanistic Studies | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
Dicycloplatin: A Supramolecular Approach to Platinum-Based Chemotherapy
An In-depth Technical Guide on the Supramolecular Chemistry and Stability of Dicycloplatin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a third-generation platinum-based anticancer agent that has garnered significant interest due to its unique supramolecular structure, which contributes to its enhanced stability and solubility compared to its predecessors, cisplatin and carboplatin. This technical guide provides a comprehensive overview of the supramolecular chemistry of this compound, its stability profile, and detailed experimental protocols for its characterization and analysis. This compound is a supramolecule formed through hydrogen bonding between carboplatin and 1,1-cyclobutanedicarboxylic acid (CBDCA). This non-covalent association is key to its improved physicochemical properties and favorable pharmacokinetic profile. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and study of platinum-based therapeutics.
Supramolecular Chemistry of this compound
This compound's unique structure is a prime example of the application of supramolecular chemistry in drug design. It is not a covalently bonded molecule in the traditional sense, but rather a supramolecular assembly of two components: carboplatin (the host) and 1,1-cyclobutanedicarboxylic acid (the guest)[1].
The formation of the this compound supramolecule is driven by strategically placed hydrogen bonds. Specifically, there are two types of hydrogen bonds that create a two-dimensional polymer chain of carboplatin and CBDCA:
-
O-H···O bonds: These occur between the hydroxyl group of CBDCA and the carboxyl oxygen atom.
-
N-H···O bonds: These form between the ammonia group of carboplatin and the oxygen of CBDCA[2].
This hydrogen-bonded network is crucial for the enhanced stability and solubility of this compound. In aqueous solution, while the 2D-polymeric structure is disrupted, the fundamental supramolecular entity is believed to remain, contributing to its distinct properties[2]. The crystal structure of this compound has been determined, confirming its supramolecular nature[1][3].
Quantitative Analysis of Supramolecular Interactions
| Host Molecule | Guest Molecule | Stoichiometry | Stability Constant (K) | Free Energy of Complexation (ΔG) |
| p-4-sulfocalixarene (PS4) | Carboplatin | 1:1 | 5.3 × 10⁴ M⁻¹ | -6.40 kcal mol⁻¹ |
| p-4-sulfocalixarene (PS6) | Carboplatin | 1:1 | 9.8 × 10⁴ M⁻¹ | -6.81 kcal mol⁻¹ |
| Table 1: Stability constants and free energy of complexation for carboplatin with host macromolecules. This data is provided for illustrative purposes to demonstrate the strength of non-covalent interactions in similar systems. |
Stability of this compound
This compound exhibits greater stability in aqueous solutions compared to cisplatin and carboplatin. One report suggests that no chemical decomposition of this compound in an aqueous solution was observed after several years of storage at room temperature. This enhanced stability is largely attributed to its supramolecular structure and the steric hindrance provided by the bulky 1,1-cyclobutanedicarboxylate ligand, which protects the platinum center from hydrolysis.
Degradation Pathways
While specific degradation pathways for this compound under forced conditions have not been extensively reported, it is anticipated that it would undergo degradation under harsh conditions such as strong acids, bases, oxidation, and photolysis. The degradation would likely involve the dissociation of the supramolecular structure into carboplatin and CBDCA, followed by the degradation of carboplatin itself.
Pharmacokinetic Profile
The stability of this compound is also reflected in its pharmacokinetic profile. After intravenous administration, a significant concentration of the prototype this compound molecule is still present in the plasma after 2 hours.
| Time After Administration | This compound Plasma Concentration (μg/mL) | Carboplatin Plasma Concentration (μg/mL) |
| 0.5 hours | 26.9 | Not Reported |
| 2 hours | 17.1 | 5.01 |
| Table 2: Plasma concentrations of prototype this compound and carboplatin after administration. |
The terminal plasma half-life of total platinum from this compound has been reported to be in the range of 41.86 to 77.20 hours.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and stability testing of this compound. These protocols are based on information from the literature and general best practices in pharmaceutical analysis.
Synthesis of this compound
This protocol is based on the reaction of carboplatin with 1,1-cyclobutanedicarboxylic acid.
Materials:
-
Carboplatin
-
1,1-cyclobutanedicarboxylic acid (CBDCA)
-
Purified water
-
Ethanol
Procedure:
-
Dissolve carboplatin in purified water at room temperature.
-
Add an equimolar amount of 1,1-cyclobutanedicarboxylic acid to the solution.
-
Stir the reaction mixture for 40 minutes.
-
Cool the solution to 10°C for 8 hours to allow for precipitation of the product.
-
Filter the precipitated solid.
-
Wash the filter cake with a suitable amount of purified water.
-
Dry the product at 40°C under reduced pressure.
Characterization by X-Ray Powder Diffraction (XRPD)
XRPD is a crucial technique to confirm the crystalline supramolecular structure of this compound and to differentiate it from a simple physical mixture of carboplatin and CBDCA.
Instrument:
-
X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å).
Sample Preparation:
-
Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle.
-
Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface.
Data Collection:
-
Set the 2θ scan range from 5° to 70°.
-
Use a step size of 0.02° and a scan speed of 1°/min.
-
Collect the diffraction pattern.
Data Analysis:
-
Compare the obtained diffraction pattern with a reference pattern for this compound.
-
The unique peaks in the this compound pattern, distinct from those of carboplatin and CBDCA, confirm the formation of the supramolecule.
References
Dicycloplatin's Interaction with DNA and Platinum-DNA Adduct Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicycloplatin is a third-generation platinum-based chemotherapeutic agent that has demonstrated a distinct pharmacological profile compared to its predecessors, cisplatin and carboplatin.[1][2] As a supramolecular complex of carboplatin and 1,1-cyclobutanedicarboxylic acid, this compound exhibits enhanced stability and a favorable toxicity profile.[3][4] Its primary mechanism of antitumor activity involves covalent binding to nuclear DNA, leading to the formation of platinum-DNA adducts that trigger a cascade of cellular events culminating in apoptosis.[5] This technical guide provides an in-depth examination of this compound's interaction with DNA, the formation of platinum-DNA adducts, and the subsequent cellular responses. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in the field of platinum-based anticancer therapies.
Introduction to this compound
This compound, developed in China, is a novel platinum analog designed to improve upon the therapeutic index of earlier platinum compounds. It boasts greater water solubility and stability in aqueous solutions compared to cisplatin and carboplatin. Preclinical and clinical studies have indicated significant antitumor activity across various cancer cell lines and in patients, with a reduced incidence of severe adverse effects. The core of this compound's anticancer efficacy lies in its ability to form cytotoxic DNA lesions, thereby inhibiting DNA replication and transcription and inducing programmed cell death.
Mechanism of Action: DNA as the Primary Target
Upon administration, this compound undergoes hydrolysis, releasing reactive platinum species that can interact with cellular macromolecules. The primary pharmacological target is genomic DNA. The platinum atom of this compound forms covalent bonds with the nitrogen atoms of purine bases in the DNA, with a preference for the N7 position of guanine and, to a lesser extent, adenine. This interaction leads to the formation of various platinum-DNA adducts.
Formation of Platinum-DNA Adducts
The binding of this compound to DNA results in the formation of several types of adducts, which are critical for its cytotoxic effects:
-
Intrastrand Crosslinks: These are the most common type of adducts formed by platinum compounds, accounting for the majority of DNA lesions. They occur between two adjacent purine bases on the same strand of DNA. The most frequent intrastrand adducts are 1,2-d(GpG) and 1,2-d(ApG).
-
Interstrand Crosslinks: These adducts form between purine bases on opposite strands of the DNA double helix. Although less frequent than intrastrand crosslinks, they represent a significant challenge to the cell's DNA repair machinery and are highly cytotoxic.
-
Monofunctional Adducts: These involve the binding of a single platinum molecule to a DNA base.
The formation of these adducts introduces significant distortions into the DNA double helix, which can bend and unwind the DNA structure. This structural alteration is a key trigger for the cellular DNA damage response. While specific quantitative ratios of these adducts for this compound are not extensively detailed in the available literature, the general mechanism is understood to be similar to that of other platinum-based drugs.
Cellular Response to this compound-Induced DNA Damage
The formation of this compound-DNA adducts initiates a complex and interconnected series of cellular signaling pathways collectively known as the DNA Damage Response (DDR). This response aims to either repair the damaged DNA or, if the damage is too extensive, trigger apoptosis.
DNA Damage Signaling Pathways
Key signaling pathways activated by this compound-induced DNA damage include:
-
ATM/ATR Pathway: The bulky DNA adducts formed by this compound can stall DNA replication forks, leading to the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Double-strand breaks, which can arise from the processing of these adducts, activate the Ataxia Telangiectasia Mutated (ATM) kinase.
-
Chk2 Activation: Both ATM and ATR can phosphorylate and activate the checkpoint kinase 2 (Chk2). Activated Chk2 plays a crucial role in cell cycle arrest and the activation of downstream effectors.
-
p53 Upregulation: A critical downstream target of the DDR is the tumor suppressor protein p53. Phosphorylation of p53 by kinases such as Chk2 stabilizes the protein and leads to its accumulation in the nucleus. Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).
-
BRCA1 Involvement: The breast cancer susceptibility gene 1 (BRCA1) is also implicated in the response to this compound-induced DNA damage. BRCA1 is a key player in DNA repair, particularly homologous recombination, and its phosphorylation is a marker of DDR activation. DNA damage can induce the p53-dependent nuclear export of BRCA1.
The culmination of these signaling events in cancer cells, which often have compromised DNA repair capabilities, is the induction of apoptosis.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. bosterbio.com [bosterbio.com]
- 4. longdom.org [longdom.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Dicycloplatin's Induction of Apoptosis: A Technical Guide to the Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Dicycloplatin, a novel platinum-based anti-cancer agent, has demonstrated significant efficacy in inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound, offering a comprehensive resource for researchers and professionals in oncology drug development. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions.
Core Mechanisms of this compound-Induced Apoptosis
This compound executes its cytotoxic effects primarily through the induction of programmed cell death, or apoptosis. This process is orchestrated through a complex network of signaling cascades that converge on the activation of caspases, the executive enzymes of apoptosis. The primary pathways implicated in this compound-induced apoptosis are the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which can be potentiated by the generation of reactive oxygen species (ROS).[1][2]
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a central mechanism in this compound's mode of action.[3] It is initiated by intracellular stress signals, such as DNA damage, which is a hallmark of platinum-based drugs.[4][5] this compound, similar to its predecessors cisplatin and carboplatin, forms adducts with DNA, leading to cell cycle arrest and the activation of tumor suppressor proteins like p53.
Activated p53 plays a crucial role in initiating the mitochondrial cascade by upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bad, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP). Consequently, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.
The Extrinsic (Death Receptor) Pathway
This compound also engages the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors of the tumor necrosis factor (TNF) receptor superfamily. Studies have shown that this compound treatment can lead to the activation of caspase-8, a key initiator caspase in this pathway.
Activated caspase-8 can directly cleave and activate the executioner caspase-3. Furthermore, the extrinsic pathway can crosstalk with the intrinsic pathway through the cleavage of Bid (BH3 interacting-domain death agonist), a pro-apoptotic Bcl-2 family protein. The truncated form of Bid (tBid) translocates to the mitochondria to promote MOMP and cytochrome c release, thereby amplifying the apoptotic signal.
The Role of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is another significant event in this compound-induced apoptosis. Increased intracellular ROS levels can act as upstream signaling molecules that trigger both the intrinsic and extrinsic pathways. ROS can induce mitochondrial dysfunction, leading to a collapse of the mitochondrial membrane potential (Δψm) and the release of cytochrome c. This oxidative stress can also activate the JNK/p53 signaling axis, further promoting apoptosis.
Quantitative Analysis of this compound's Apoptotic Effects
The pro-apoptotic activity of this compound has been quantified in various cancer cell lines. The following tables summarize key data on its cytotoxic and apoptotic effects.
| Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| HepG2 (Hepatocellular Carcinoma) | 61.30 ± 6.33 | 72 | |
| A549 (Non-small Cell Lung Cancer) | Not specified | 72 | |
| BEL-7402 (Hepatocellular Carcinoma) | 25-30 | Not specified | |
| EJ (Bladder Cancer) | 25-30 | Not specified | |
| BCG-823 (Gastric Cancer) | 25-30 | Not specified |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | This compound Concentration (µmol/L) | Percentage of Apoptotic Cells (%) | Incubation Time (h) | Reference |
| HepG2 | 30 | 6.20 ± 1.8 | 48 | |
| HepG2 | 60 | 28.83 ± 1.1 | 48 | |
| HepG2 | 120 | 33.87 ± 1.1 | 48 | |
| HepG2 | 240 | 39.00 ± 9.8 | 48 |
Table 2: this compound-Induced Apoptosis in HepG2 Cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the apoptotic pathways induced by this compound.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 600 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cytochrome c, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
This assay measures the enzymatic activity of caspases, the key effectors of apoptosis.
-
Cell Lysis: After this compound treatment, lyse the cells and collect the supernatant containing the cytosolic proteins.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3) to the cell lysate.
-
Incubation: Incubate the reaction mixture at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer. The fluorescence intensity is proportional to the caspase activity.
Mitochondrial Membrane Potential (Δψm) Assay
This assay detects the loss of mitochondrial membrane potential, an early event in apoptosis.
-
Cell Culture and Treatment: Culture cells and treat with this compound as described previously.
-
Dye Loading: Incubate the cells with a cationic fluorescent dye such as JC-1 or TMRE. In healthy cells with high Δψm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low Δψm, JC-1 remains as monomers and emits green fluorescence.
-
Incubation: Incubate the cells with the dye for 15-30 minutes at 37°C.
-
Analysis: Analyze the fluorescence changes by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of Δψm.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular generation of ROS.
-
Cell Culture and Treatment: Treat cells with this compound.
-
Probe Loading: Load the cells with a cell-permeable fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Incubation: Incubate the cells for 30 minutes at 37°C. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Analysis: Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Following this compound treatment, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for apoptosis detection.
Caption: Western blot experimental workflow.
References
- 1. Effect of this compound, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 4. This compound, a Novel Platinum Analog in Chemotherapy: Synthesis of Chinese Pre-clinical and Clinical Profile and Emerging Mechanistic Studies | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
The Central Role of Reactive Oxygen Species in Dicycloplatin's Anticancer Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicycloplatin, a novel supramolecular platinum-based antitumor drug, has demonstrated significant efficacy against a variety of cancers. A growing body of evidence highlights the pivotal role of reactive oxygen species (ROS) in mediating its cytotoxic effects. This technical guide provides an in-depth exploration of the mechanisms by which this compound induces ROS generation and the subsequent signaling cascades that lead to cancer cell apoptosis and cell cycle arrest. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
Platinum-based compounds, such as cisplatin and carboplatin, are cornerstones of cancer chemotherapy. This compound has emerged as a promising next-generation platinum analog with a distinct chemical structure and potentially improved stability.[1][2][3] Its mechanism of action, like other platinum drugs, involves the induction of DNA damage; however, the generation of ROS appears to be a critical upstream event that orchestrates the cellular response to this compound treatment.[1][4] Understanding the intricate relationship between this compound, ROS, and downstream cellular processes is paramount for optimizing its therapeutic application and developing novel combination strategies.
This compound-Induced ROS Generation and Apoptosis
This compound treatment leads to a significant and concentration-dependent increase in intracellular ROS levels in cancer cells. This elevation in oxidative stress is a key trigger for the induction of apoptosis, or programmed cell death, through multiple interconnected pathways.
Mitochondrial (Intrinsic) Pathway of Apoptosis
The overproduction of ROS induced by this compound directly impacts mitochondrial function. This leads to a collapse of the mitochondrial membrane potential (Δψm), a critical event in the initiation of the intrinsic apoptotic pathway. The loss of Δψm is followed by the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.
Death Receptor (Extrinsic) Pathway of Apoptosis
Evidence also suggests that this compound-induced ROS stress contributes to the activation of the extrinsic apoptotic pathway. This pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. Activated caspase-8 can then directly activate caspase-3 or cleave Bid, a pro-apoptotic Bcl-2 family protein, which then translocates to the mitochondria to amplify the apoptotic signal initiated by the intrinsic pathway.
Role of p53
The tumor suppressor protein p53 is a critical mediator of the cellular response to DNA damage and oxidative stress. This compound treatment has been shown to upregulate the expression of p53 in a concentration-dependent manner. Activated p53 can promote apoptosis by transcriptionally activating pro-apoptotic genes and by directly interacting with mitochondrial proteins to promote cytochrome c release.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cells.
Table 1: this compound-Induced Apoptosis in HepG2 Cells (48h treatment)
| This compound Concentration (µmol/L) | Percentage of Early Apoptotic Cells (Mean ± SD) |
| 0 (Control) | 1.73 ± 0.4% |
| 30 | 6.20 ± 1.8% |
| 60 | 28.83 ± 1.1% |
| 120 | 33.87 ± 1.1% |
| 240 | 39.00 ± 9.8% |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HepG2 Cells (48h treatment)
| This compound Concentration (µmol/L) | ΔΨm (% of Control, Mean ± SD) |
| 0 (Control) | 100 ± 5.51% |
| 60 | 36.4 ± 4.6% |
| 120 | 20.2 ± 4.9% |
Table 3: this compound-Induced ROS Generation in HepG2 Cells (48h treatment)
| This compound Concentration (µmol/L) | ROS Levels (Mean Fluorescence Intensity as % of Control) |
| 0 (Control) | 100% |
| 30 | Increased |
| 60 | Significantly Increased |
| 120 | Significantly Increased |
Note: The original data presented as a histogram was converted to a descriptive format. Specific numerical values for mean fluorescence intensity were not provided in the text.
Table 4: Inhibition of this compound-Induced Apoptosis by GSH in HepG2 Cells (48h treatment)
| Treatment | Percentage of Apoptotic Cells |
| This compound (60 µmol/L) | Increased |
| This compound (60 µmol/L) + GSH (5 mmol/L) | Remarkably Inhibited |
| This compound (120 µmol/L) | Increased |
| This compound (120 µmol/L) + GSH (5 mmol/L) | Remarkably Inhibited |
Note: The original data was presented graphically; this table reflects the described observations.
This compound, ROS, and Cell Cycle Arrest
In addition to inducing apoptosis, the oxidative stress and DNA damage caused by this compound can lead to cell cycle arrest. This is a crucial mechanism to prevent the proliferation of damaged cells. ROS can activate checkpoint kinases such as CHK1 and CHK2, which in turn can inhibit the activity of cyclin-dependent kinases (CDKs) required for cell cycle progression. This often results in an accumulation of cells in the G1 or G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in this compound's action and the general workflows for relevant experimental protocols.
Caption: this compound-induced ROS-mediated apoptotic signaling pathways.
References
- 1. This compound, a Novel Platinum Analog in Chemotherapy: Synthesis of Chinese Pre-clinical and Clinical Profile and Emerging Mechanistic Studies | Anticancer Research [ar.iiarjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel platinum analog in chemotherapy: synthesis of chinese pre-clinical and clinical profile and emerging mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dicycloplatin in In Vivo Experimental Models for Lung Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dicycloplatin, a novel platinum-based anticancer drug, in preclinical in vivo models of lung cancer. The information compiled from peer-reviewed literature is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Introduction to this compound
This compound is a third-generation platinum analog with a unique supramolecular structure, formed by the non-covalent interaction of carboplatin and 1,1-cyclobutanedicarboxylate (CBDCA). This structure confers greater stability and solubility compared to its predecessors, cisplatin and carboplatin.[1][2][3] Preclinical and clinical studies have demonstrated its antitumor activity in various cancers, including non-small cell lung cancer (NSCLC).[1][4] this compound's mechanism of action is believed to be similar to other platinum drugs, primarily through the formation of DNA adducts, leading to cell cycle arrest and apoptosis.
In Vivo Lung Cancer Models for this compound Evaluation
The selection of an appropriate in vivo model is critical for the preclinical evaluation of anticancer agents. For this compound in the context of lung cancer, the most prominently documented model is the cell line-derived xenograft (CDX) model using the human NSCLC cell line A549. While information on this compound's use in syngeneic models like the Lewis Lung Carcinoma (LLC) or in Patient-Derived Xenograft (PDX) models is not extensively available in the reviewed literature, these models represent valuable platforms for future investigations.
Cell Line-Derived Xenograft (CDX) Model: A549
The A549 cell line, derived from a human lung adenocarcinoma, is a widely used model in lung cancer research. A549 xenografts in immunocompromised mice are a standard for evaluating the in vivo efficacy of chemotherapeutic agents.
Quantitative Data Summary: this compound vs. Carboplatin in A549 Xenograft Model
| Parameter | This compound | Carboplatin | Reference |
| Tumor Growth Inhibition Rate | 67-90% | 51-63% |
Experimental Protocols
The following are detailed protocols for establishing and utilizing an A549 xenograft model to assess the in vivo efficacy of this compound. These protocols are synthesized from standard methodologies reported in the literature for xenograft studies.
A549 Cell Culture and Preparation
-
Cell Line Authentication: Regularly authenticate the A549 cell line using short tandem repeat (STR) profiling to ensure genetic integrity.
-
Culture Conditions: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS) and detach using a 0.25% trypsin-EDTA solution.
-
Cell Viability and Counting: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS or serum-free medium. Determine cell viability and count using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Preparation for Injection: Adjust the cell concentration to 5 x 10⁷ cells/mL in sterile PBS. Keep the cell suspension on ice until injection.
A549 Xenograft Tumor Establishment
-
Animal Strain: Use female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before any experimental procedures.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the A549 cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
This compound Administration
-
Drug Preparation: Dissolve this compound powder in a sterile vehicle (e.g., 5% glucose solution or normal saline) to the desired concentration. The solution should be prepared fresh before each administration.
-
Dosage: Based on preclinical studies, a common dose for this compound in combination therapy is 450 mg/m². For standalone efficacy studies in mice, dose-ranging studies are recommended.
-
Administration Route: Administer this compound via intravenous (IV) or intraperitoneal (IP) injection.
-
Treatment Schedule: A typical treatment schedule is twice a week for 2-3 weeks.
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution following the same schedule as the this compound group.
-
Positive Control (Optional): Include a group treated with a standard-of-care agent like carboplatin or cisplatin for comparison.
-
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100
-
Body Weight and Clinical Observations: Monitor the body weight of the mice and record any signs of toxicity (e.g., changes in behavior, posture, or fur) throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size (e.g., >2000 mm³) or at the end of the study period.
-
Tissue Harvesting and Analysis:
-
Excise the tumors and record their final weight.
-
Fix a portion of the tumor in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining) and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Snap-freeze another portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR) to investigate the drug's effect on signaling pathways.
-
This compound's Proposed Signaling Pathway in Lung Cancer
This compound is proposed to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS), which subsequently activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed mechanism of this compound-induced apoptosis in lung cancer cells.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound using a xenograft model.
Caption: Standard workflow for in vivo evaluation of this compound in a lung cancer xenograft model.
Future Directions: Advanced In Vivo Models
To further elucidate the therapeutic potential of this compound, the use of more complex and clinically relevant in vivo models is encouraged.
-
Lewis Lung Carcinoma (LLC) Syngeneic Model: The LLC model, being syngeneic in C57BL/6 mice, possesses a competent immune system. This model is invaluable for studying the interplay between this compound and the tumor immune microenvironment, which is a critical aspect of modern cancer therapy.
-
Patient-Derived Xenograft (PDX) Models: PDX models, established by implanting patient tumor fragments into immunocompromised mice, are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor. Evaluating this compound in a panel of lung cancer PDX models could provide crucial insights into patient-specific responses and potential biomarkers of sensitivity or resistance.
By employing these detailed protocols and considering advanced in vivo models, researchers can effectively investigate the preclinical efficacy and mechanisms of this compound, paving the way for its further clinical development in the treatment of lung cancer.
References
- 1. This compound, a novel platinum analog in chemotherapy: synthesis of chinese pre-clinical and clinical profile and emerging mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind, randomized phase II study of this compound plus paclitaxel versus carboplatin plus paclitaxel as first-line therapy for patients with advanced non-small-cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I clinical trial of the novel platin complex this compound: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress of Platinum-Based Complexes in Lung Cancer Treatment: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dicycloplatin Drug Delivery Systems and Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential drug delivery systems for Dicycloplatin, a next-generation platinum-based anticancer agent. While specific research on this compound-loaded nanoparticles, liposomes, hydrogels, and micelles is limited in publicly available literature, this document offers detailed, adaptable protocols based on established methods for other platinum compounds like cisplatin and carboplatin. The information herein is intended to serve as a foundational guide for the development and characterization of novel this compound formulations.
Introduction to this compound
This compound is a supramolecular complex of carboplatin and cyclobutane-1,1-dicarboxylic acid, demonstrating improved solubility and stability compared to its predecessors, cisplatin and carboplatin.[1] It exerts its anticancer effect by inducing DNA crosslinks, which triggers cell cycle arrest and apoptosis.[2][3] The primary mechanism of action involves the activation of DNA damage response pathways, including the phosphorylation of Chk2, BRCA1, and p53.[1][4] Its favorable safety profile and efficacy in preclinical and clinical studies make it a promising candidate for advanced drug delivery strategies aimed at enhancing therapeutic outcomes and further reducing side effects.
This compound-Loaded Nanoparticles
Polymeric nanoparticles can protect this compound from premature degradation, control its release profile, and potentially target tumor tissues through the enhanced permeability and retention (EPR) effect.
Data Presentation: Hypothetical Characteristics of this compound Nanoparticles
The following table presents illustrative data for this compound-loaded nanoparticles, based on typical results for platinum-based drug formulations.
| Parameter | Formulation A (PLGA) | Formulation B (Chitosan) |
| Particle Size (nm) | 150 ± 20 | 200 ± 30 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.25 ± 0.08 |
| Zeta Potential (mV) | -25 ± 5 | +30 ± 5 |
| Drug Loading (%) | 5 ± 1.5 | 8 ± 2.0 |
| Encapsulation Efficiency (%) | 75 ± 5 | 85 ± 7 |
| In Vitro Release at 24h (pH 7.4) | 30% | 25% |
| In Vitro Release at 24h (pH 5.5) | 55% | 45% |
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for encapsulating platinum-based drugs in biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator on ice for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.
-
Characterization:
-
Determine particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Quantify drug loading and encapsulation efficiency using a validated analytical method such as inductively coupled plasma mass spectrometry (ICP-MS) after nanoparticle digestion.
-
Assess the in vitro drug release profile in PBS at pH 7.4 and pH 5.5.
-
Visualization: Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for this compound Nanoparticle Formulation.
This compound-Loaded Liposomes
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, offering biocompatibility and the ability to modify their surface for targeted delivery.
Data Presentation: Hypothetical Characteristics of this compound Liposomes
The following table presents illustrative data for this compound-loaded liposomes.
| Parameter | Formulation C (DSPC/Chol) | Formulation D (DPPC/Chol/PEG) |
| Vesicle Size (nm) | 120 ± 15 | 110 ± 10 |
| Polydispersity Index (PDI) | 0.12 ± 0.04 | 0.10 ± 0.03 |
| Zeta Potential (mV) | -15 ± 4 | -5 ± 2 |
| Drug Loading (%) | 3 ± 1.0 | 2.5 ± 0.8 |
| Encapsulation Efficiency (%) | 60 ± 8 | 55 ± 7 |
| In Vitro Release at 24h (pH 7.4) | 20% | 15% |
| In Vitro Release at 24h (pH 5.5) | 40% | 35% |
Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol outlines a standard method for preparing liposomes encapsulating a water-soluble drug like this compound.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
(Optional) 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Lipid Film Formation: Dissolve DSPC and Cholesterol (and DSPE-PEG2000 if creating PEGylated liposomes) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Solvent Removal: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Film Hydration: Hydrate the lipid film with a this compound solution in PBS by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: Subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
-
Purification: Remove unencapsulated this compound by dialysis against PBS or size exclusion chromatography.
-
Characterization:
-
Determine vesicle size, PDI, and zeta potential using DLS.
-
Quantify drug loading and encapsulation efficiency using ICP-MS after lysing the liposomes with a suitable solvent.
-
Evaluate the in vitro drug release profile using a dialysis method.
-
Visualization: Experimental Workflow for Liposome Formulation
Caption: Workflow for this compound Liposome Formulation.
This compound-Loaded Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and provide sustained, localized drug delivery. They are particularly promising for intratumoral or post-surgical applications.
Data Presentation: Hypothetical Characteristics of this compound Hydrogels
The following table presents illustrative data for this compound-loaded hydrogels.
| Parameter | Formulation E (Chitosan) | Formulation F (Pluronic F-127) |
| Gelling Time (min) | 10-15 | 2-5 (at 37°C) |
| Swelling Ratio (%) | 500 ± 50 | 800 ± 70 |
| Drug Loading (%) | 1.5 ± 0.5 | 2.0 ± 0.7 |
| In Vitro Release at 72h (pH 7.4) | 60% | 70% |
| In Vitro Release at 72h (pH 5.5) | 80% | 85% |
Experimental Protocol: Preparation of a this compound-Loaded Injectable Chitosan Hydrogel
This protocol describes the preparation of a thermosensitive, injectable hydrogel for the sustained release of this compound.
Materials:
-
This compound
-
Low molecular weight chitosan
-
β-glycerophosphate
-
Acetic acid
-
Deionized water
Procedure:
-
Chitosan Solution: Prepare a 2% (w/v) chitosan solution in 0.1 M acetic acid.
-
This compound Incorporation: Add this compound to the chitosan solution and stir until fully dissolved.
-
Crosslinker Addition: Cool the solution to 4°C and slowly add a pre-cooled β-glycerophosphate solution while stirring to achieve the desired final concentration.
-
Hydrogel Formation: The resulting solution should be liquid at low temperatures and form a gel at physiological temperature (37°C).
-
Characterization:
-
Determine the gelling time and temperature by vial tilting method.
-
Measure the swelling ratio by immersing a known weight of the hydrogel in PBS and measuring its weight at different time points.
-
Quantify the drug loading by dissolving a known amount of the hydrogel and measuring the this compound concentration.
-
Assess the in vitro drug release profile in PBS at different pH values.
-
Visualization: Experimental Workflow for Hydrogel Formulation
Caption: Workflow for this compound Hydrogel Formulation.
This compound-Loaded Micelles
Polymeric micelles are self-assembled nanostructures with a hydrophobic core and a hydrophilic shell, suitable for encapsulating poorly water-soluble drugs. Although this compound has good water solubility, micelles can still offer advantages in terms of stability and targeted delivery.
Data Presentation: Hypothetical Characteristics of this compound Micelles
The following table presents illustrative data for this compound-loaded micelles.
| Parameter | Formulation G (PEG-PCL) | Formulation H (Pluronic F-127) |
| Micelle Size (nm) | 50 ± 10 | 25 ± 5 |
| Critical Micelle Concentration (CMC, mg/L) | 10 | 1000 |
| Drug Loading (%) | 4 ± 1.2 | 6 ± 1.8 |
| Encapsulation Efficiency (%) | 65 ± 6 | 70 ± 5 |
| In Vitro Release at 24h (pH 7.4) | 35% | 40% |
| In Vitro Release at 24h (pH 5.5) | 60% | 65% |
Experimental Protocol: Preparation of this compound-Loaded Micelles by Dialysis Method
This protocol describes a common method for loading water-soluble drugs into the core of polymeric micelles.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., PEG-PCL)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Polymer and Drug Dissolution: Dissolve the block copolymer and this compound in DMF.
-
Micelle Formation: Add deionized water dropwise to the DMF solution under constant stirring to induce self-assembly of the polymer into micelles and encapsulation of the drug.
-
Dialysis: Dialyze the solution against deionized water for 24 hours to remove the organic solvent and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified micelle solution to obtain a powder.
-
Characterization:
-
Determine micelle size and PDI using DLS.
-
Measure the CMC using a fluorescence probe method.
-
Quantify drug loading and encapsulation efficiency using ICP-MS.
-
Assess the in vitro drug release profile.
-
Visualization: Experimental Workflow for Micelle Formulation
Caption: Workflow for this compound Micelle Formulation.
This compound Signaling Pathway
This compound, similar to other platinum-based drugs, induces cancer cell death primarily through the DNA damage response pathway.
Caption: this compound-Induced DNA Damage and Apoptosis Pathway.
Disclaimer: The experimental protocols and data presented are illustrative and based on general knowledge of platinum drug formulations. Specific optimization and validation are required for the development of this compound-based drug delivery systems.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound, a Novel Platinum Analog in Chemotherapy: Synthesis of Chinese Pre-clinical and Clinical Profile and Emerging Mechanistic Studies | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Determining Dicycloplatin IC50 Values in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicycloplatin is a third-generation platinum-based anticancer agent developed to improve the therapeutic index of its predecessors, cisplatin and carboplatin. It is a supramolecular complex of carboplatin and cyclobutane-1,1-dicarboxylic acid (CBDCA)[1]. This unique structure is designed to enhance stability and solubility, potentially leading to an improved safety profile and overcoming some mechanisms of platinum resistance. In preclinical and clinical studies, this compound has demonstrated significant antitumor activity against a variety of human cancer cell lines, including those of the lung, liver, and bladder[1][2].
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as cell proliferation or viability. Accurate determination of IC50 values is a cornerstone of preclinical drug development, enabling the comparison of drug efficacy across different cell lines and providing essential data for further in vivo studies.
This document provides detailed application notes and protocols for determining the IC50 values of this compound in various cancer cell lines using common in vitro assays: MTT, SRB, and CellTiter-Glo®.
Mechanism of Action of this compound
Similar to other platinum-based drugs, this compound exerts its cytotoxic effects primarily by inducing apoptosis (programmed cell death) in cancer cells. Upon entering the cell, it is believed to form aquated platinum species that can bind to DNA, forming intra- and inter-strand crosslinks. This DNA damage triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis.
This compound-induced apoptosis is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane potential collapse, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3. The extrinsic pathway is also implicated through the activation of caspase-8[1].
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used.
| Cancer Type | Cell Line | IC50 (µM) | Assay Used | Reference |
| Hepatocellular Carcinoma | HepG2 | 61.30 ± 6.33 | MTT | [1] |
| Hepatocellular Carcinoma | BEL-7402 | 41.69 ± 4.32 | MTT | |
| Non-Small Cell Lung Cancer | A549 | 89.80 ± 6.14 | MTT | |
| Non-Small Cell Lung Cancer | H460 | 20.25 ± 3.43 | MTT | |
| Gastric Cancer | BCG-823 | ~25-30 | Not Specified | |
| Bladder Cancer | EJ | ~25-30 | Not Specified | |
| Ovarian Cancer | A2780 | 3.79 | Not Specified | |
| Urothelial Carcinoma | TCCSUP | >90% cell kill at 325 µg/ml | Tetrazolium Dye | |
| Urothelial Carcinoma | HTB9 | Not Specified | Tetrazolium Dye | |
| Urothelial Carcinoma | T24 | Not Specified | Tetrazolium Dye | |
| Prostate Cancer | DU145 | Not Specified | Not Specified |
Experimental Protocols
Herein are detailed protocols for three common colorimetric and luminescent assays to determine the IC50 value of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Determine cell density using a hemocytometer.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the binding of the SRB dye to cellular proteins.
Materials:
-
This compound stock solution
-
Target cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (4°C)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 510-570 nm)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold TCA (10% w/v) to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
-
Washing:
-
Quickly wash the wells five times with 200 µL of 1% acetic acid to remove unbound SRB.
-
Allow the plates to air-dry completely.
-
-
SRB Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 510 and 570 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT Assay protocol.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
This compound stock solution
-
Target cancer cell lines
-
Complete cell culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well or 384-well microplates (white plates are recommended for luminescence)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled plates.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.
-
After the drug incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Generation and Measurement:
-
Mix the contents for 2 minutes on a plate shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
References
Techniques for Measuring Dicycloplatin-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicycloplatin, a novel supramolecular platinum-based antitumor drug, has demonstrated significant efficacy in inhibiting the proliferation of various cancer cells by inducing apoptosis.[1] Understanding the molecular mechanisms underlying this compound-induced apoptosis and accurately quantifying this process are crucial for its preclinical and clinical development. These application notes provide detailed protocols for key experimental techniques to measure this compound-induced apoptosis, along with a summary of its apoptotic signaling pathways.
This compound, similar to other platinum-based drugs like cisplatin and carboplatin, primarily functions by forming DNA adducts, which trigger DNA damage response pathways. This ultimately leads to cell cycle arrest and programmed cell death (apoptosis). The apoptotic response to this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often initiated by an increase in intracellular reactive oxygen species (ROS).[1]
This compound-Induced Apoptotic Signaling Pathways
This compound initiates apoptosis through a multi-faceted approach involving both the intrinsic and extrinsic signaling pathways, often triggered by cellular stress such as the generation of reactive oxygen species (ROS).
The intrinsic pathway is characterized by mitochondrial dysfunction. This compound treatment leads to a collapse of the mitochondrial membrane potential (Δψm) and the release of cytochrome c from the mitochondria into the cytosol.[1] In the cytosol, cytochrome c binds to apoptotic protease activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9. This pathway is further regulated by the Bcl-2 family of proteins, with this compound causing an upregulation of pro-apoptotic proteins like Bad and a downregulation of anti-apoptotic proteins like Bcl-2.
The extrinsic pathway is initiated by the activation of death receptors on the cell surface. This compound has been shown to activate caspase-8, a key initiator caspase in this pathway. Activated caspase-8 can directly activate executioner caspases or cleave Bid into truncated Bid (tBid), which then translocates to the mitochondria to amplify the apoptotic signal by triggering the intrinsic pathway.
Both pathways converge on the activation of executioner caspases, such as caspase-3 , which cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. The tumor suppressor protein p53 is also upregulated in response to this compound-induced DNA damage and plays a role in initiating the apoptotic cascade.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72 hours.
| Cell Line | Cancer Type | IC50 (µmol/L) |
| HepG2 | Hepatocellular Carcinoma | 61.30 ± 6.33 |
| A549 | Non-small Cell Lung Cancer | 89.80 ± 6.14 |
| BEL-7402 | Hepatocellular Carcinoma | 41.69 ± 4.32 |
| H460 | Large Cell Lung Cancer | 20.25 ± 3.43 |
Table 2: Percentage of Apoptotic HepG2 Cells after 48-hour Treatment with this compound.
| This compound Concentration (µmol/L) | Early Apoptosis (%) |
| 0 (Control) | 1.73 ± 0.4 |
| 30 | 6.20 ± 1.8 |
| 60 | 28.83 ± 1.1 |
| 120 | 33.87 ± 1.1 |
| 240 | 39.00 ± 9.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments to measure this compound-induced apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Double Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Microcentrifuge tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Prepare 100 µL of cell suspension per sample.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Primarily necrotic cells
Measurement of Mitochondrial Membrane Potential (Δψm) using JC-1
This assay uses the cationic dye JC-1 to monitor mitochondrial health. In healthy cells with high Δψm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low Δψm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 dye
-
DMSO
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the Annexin V/PI assay protocol.
-
JC-1 Staining: At the end of the treatment period, add JC-1 to the cell culture medium to a final concentration of 2 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Cell Harvesting and Washing (for flow cytometry): Harvest the cells and centrifuge at 400 x g for 5 minutes. Wash the cell pellet twice with 1X Assay Buffer.
-
Resuspension: Resuspend the cells in 0.5 mL of 1X Assay Buffer.
-
Analysis: Analyze the cells immediately by flow cytometry. Red fluorescence is typically detected in the FL2 channel and green fluorescence in the FL1 channel. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels and cleavage of key apoptotic proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin. An increase in the cleaved forms of caspases and PARP, and changes in the expression of Bcl-2 family proteins are indicative of apoptosis.
Fluorometric Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase.
Materials:
-
Caspase-3 fluorometric assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate, e.g., DEVD-AFC)
-
96-well microplate
-
Fluorometric plate reader
Protocol:
-
Cell Lysis: After this compound treatment, lyse 1-5 x 10^6 cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Lysate Preparation: Centrifuge at 10,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein per well and bring the volume to 50 µL with cell lysis buffer. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Substrate Addition: Add 5 µL of the 1 mM DEVD-AFC substrate (final concentration 50 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The fold-increase in caspase-3 activity is determined by comparing the fluorescence of treated samples with the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS) with DCFH-DA
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
DCFH-DA
-
DMSO
-
Serum-free cell culture medium
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.
-
DCFH-DA Loading: After treatment, wash the cells once with serum-free medium. Add DCFH-DA to the serum-free medium to a final concentration of 10 µM and add it to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the fluorescence intensity immediately by flow cytometry (FL1 channel) or fluorescence microscopy. An increase in fluorescence indicates an increase in intracellular ROS.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Sample Preparation: Grow and treat cells on coverslips or in culture plates.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
TdT Labeling Reaction: Incubate the cells with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (optional): Counterstain the nuclei with a DNA dye like DAPI or PI.
-
Analysis: Visualize the cells under a fluorescence microscope or analyze by flow cytometry. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers studying this compound-induced apoptosis. By employing these techniques, scientists can elucidate the molecular mechanisms of this compound's anticancer activity and obtain quantitative data crucial for its further development as a therapeutic agent. Consistent and standardized application of these methods will ensure reliable and reproducible results in the evaluation of this compound and other potential anticancer drugs.
References
Dicycloplatin in Combination with Paclitaxel for Non-Small Cell Lung Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of dicycloplatin in combination with paclitaxel for the treatment of Non-Small Cell Lung Cancer (NSCLC). This compound is a novel platinum derivative that has been investigated as an alternative to carboplatin, with a potentially favorable cost-effectiveness profile.[1] This combination therapy has been evaluated in clinical trials, demonstrating comparable efficacy and a manageable toxicity profile to standard platinum-based regimens.[1][2][3] These notes summarize the key clinical data, outline detailed experimental protocols from a phase II clinical trial, and provide visual diagrams of the proposed mechanism of action and experimental workflow.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC accounting for the majority of cases.[1] Platinum-based chemotherapy is a cornerstone of first-line treatment for advanced NSCLC. This compound, a novel platinum derivative, has a mechanism of action similar to carboplatin and cisplatin, inducing cytotoxicity by interfering with DNA synthesis. When combined with paclitaxel, a microtubule-stabilizing agent, it offers a potential therapeutic option for NSCLC. A randomized phase II clinical trial has directly compared the efficacy and safety of this compound plus paclitaxel (D+P) with carboplatin plus paclitaxel (C+P) in patients with advanced NSCLC.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from a randomized phase II study comparing this compound plus paclitaxel (D+P) to carboplatin plus paclitaxel (C+P) as a first-line treatment for advanced NSCLC.
Table 1: Efficacy of this compound + Paclitaxel vs. Carboplatin + Paclitaxel in Advanced NSCLC
| Endpoint | This compound + Paclitaxel (D+P) | Carboplatin + Paclitaxel (C+P) | p-value |
| Response Rate | 36.44% | 30.51% | 0.33 |
| Median Progression-Free Survival (PFS) | 5.6 months | 4.7 months | 0.31 |
| Median Overall Survival (OS) | 14.9 months | 12.9 months | 0.37 |
Table 2: Grade 3/4 Adverse Events in Patients Treated with D+P vs. C+P
| Adverse Event | This compound + Paclitaxel (D+P) | Carboplatin + Paclitaxel (C+P) |
| Hematologic Toxicity | Most common grade 3/4 adverse event | Most common grade 3/4 adverse event |
| Nausea/Vomiting | 29% (from a phase I study of this compound) | Not specified in the comparative study |
| Anemia/Thrombocytopenia | 7% (from a phase I study of this compound) | Not specified in the comparative study |
| Diarrhea | 3% (from a phase I study of this compound) | Not specified in the comparative study |
Experimental Protocols
The following protocols are based on a randomized phase II clinical trial of this compound in combination with paclitaxel for advanced NSCLC.
Patient Selection Criteria
-
Inclusion Criteria:
-
Histologically or cytologically confirmed Stage IIIB (with pleural effusion) or Stage IV NSCLC.
-
No prior chemotherapy.
-
ECOG performance status of 0-2.
-
Adequate organ function (hematologic, renal, and hepatic).
-
Measurable disease.
-
Treatment Regimen
-
Dosing and Administration:
-
This compound: 450 mg/m² administered intravenously (IV) over 1 hour.
-
Paclitaxel: 175 mg/m² administered IV over 3 hours.
-
-
Treatment Cycle:
-
The treatment was repeated every 3 weeks for up to 4 to 6 cycles.
-
Patients with a response or stable disease after 4 cycles were eligible to continue for an additional 2 cycles.
-
-
Premedication for Paclitaxel:
-
To prevent hypersensitivity reactions, premedication with dexamethasone, diphenhydramine, and an H2 blocker (e.g., cimetidine or famotidine) should be administered prior to paclitaxel infusion.
-
Dose Modifications
-
Dose adjustments were implemented for grade 3/4 hematologic or non-hematologic toxicities.
-
First Occurrence: The dose of this compound and paclitaxel was reduced to 75% of the original dose.
-
Second Occurrence: If toxicities recurred after the first dose reduction, the dose was further reduced to 75% of the reduced dose.
-
A maximum of two dose reductions per patient was permitted.
Efficacy and Safety Assessments
-
Tumor Response: Assessed every two cycles using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Toxicity: Monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.0.
-
Survival: Progression-free survival (PFS) and overall survival (OS) were monitored.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action
The combination of this compound and paclitaxel targets two distinct and crucial cellular processes involved in cancer cell proliferation. This compound, as a platinum-based agent, primarily exerts its cytotoxic effects by forming DNA adducts, which inhibits DNA replication and transcription, ultimately leading to apoptosis. Paclitaxel, a taxane, disrupts microtubule dynamics by promoting their polymerization and preventing their disassembly. This stabilization of microtubules leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Proposed mechanism of action for this compound and paclitaxel in NSCLC.
Clinical Trial Workflow
The following diagram illustrates the workflow of the randomized phase II clinical trial comparing the D+P and C+P regimens.
Caption: Workflow of the randomized phase II clinical trial.
Conclusion
The combination of this compound and paclitaxel has shown comparable efficacy and a manageable safety profile to the standard regimen of carboplatin and paclitaxel for the first-line treatment of advanced NSCLC. The data suggests that this compound could be a viable alternative to carboplatin in this setting. Further investigation in larger, phase III trials would be beneficial to confirm these findings and to further delineate the role of this compound in the management of NSCLC. These application notes and protocols provide a framework for researchers and clinicians interested in exploring this combination therapy.
References
- 1. A double-blind, randomized phase II study of this compound plus paclitaxel versus carboplatin plus paclitaxel as first-line therapy for patients with advanced non-small-cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind, randomized phase II study of this compound plus paclitaxel versus carboplatin plus paclitaxel as first-line therapy for patients with advanced non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical research A double-blind, randomized phase II study of this compound plus paclitaxel versus carboplatin plus paclitaxel as first-line therapy for patients with advanced non-small-cell lung cancers [archivesofmedicalscience.com]
Application Notes and Protocols for Dicycloplatin Research in Platinum-Resistant Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dicycloplatin, a novel platinum-based chemotherapeutic agent, in the research of platinum-resistant tumors. This compound has demonstrated a promising safety profile and efficacy, making it a subject of interest for overcoming the clinical challenge of resistance to conventional platinum drugs like cisplatin and carboplatin.[1][2]
Introduction to this compound
This compound is a third-generation platinum analog approved by the State Food and Drug Administration (SFDA) of China.[3] It is a supramolecule formed by carboplatin and 1,1-cyclobutane dicarboxylate linked by hydrogen bonds, which contributes to its enhanced solubility and stability compared to its predecessors.[4][5] Preclinical and clinical studies suggest that this compound possesses significant antitumor activity with a more favorable toxicity profile, indicating its potential as a therapeutic option in tumors that have developed resistance to first and second-generation platinum compounds.
Mechanism of Action in Platinum-Resistant Tumors
Similar to other platinum-based drugs, this compound's primary mechanism of action involves inducing DNA damage, which subsequently triggers programmed cell death (apoptosis). However, its distinct chemical structure may allow it to circumvent some of the resistance mechanisms that limit the efficacy of cisplatin and carboplatin.
The key mechanisms of this compound in cancer cells, including those with platinum resistance, are:
-
DNA Damage Response: this compound forms adducts with DNA, creating intra- and inter-strand crosslinks that distort the DNA helix. This damage activates a cascade of cellular responses, including the phosphorylation of checkpoint kinase 2 (CHK2), p53, and BRCA1, ultimately leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Mitochondrial Pathway: this compound treatment leads to an increase in reactive oxygen species (ROS), collapse of the mitochondrial membrane potential (ΔΨm), and the release of cytochrome c from the mitochondria into the cytosol. This activates caspase-9 and subsequently the executioner caspase-3. The expression of the anti-apoptotic protein Bcl-2 is decreased, while the pro-apoptotic protein Bad is increased.
-
Death Receptor Pathway: this compound also activates caspase-8, a key initiator caspase in the death receptor pathway, which can directly activate caspase-3 or cleave Bid to further amplify the mitochondrial apoptotic signal.
-
-
Overcoming Resistance: While the exact mechanisms for overcoming platinum resistance are still under investigation, this compound's unique structure may lead to altered cellular uptake, reduced efflux, or decreased detoxification by intracellular thiols like glutathione compared to cisplatin, thus retaining its cytotoxicity in resistant cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µmol/L) | Carboplatin IC50 (µmol/L) | Notes |
| HepG2 | Hepatocellular Carcinoma | 61.30 ± 6.33 | 48.01 ± 2.45 | This compound and carboplatin exhibited similar anti-proliferative effects. |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed dose-dependent inhibition. | Not explicitly stated, but showed dose-dependent inhibition. | This compound demonstrated superior potency in inhibiting growth compared to classical platinum drugs in some cancer cells. |
| BEL-7402 | Hepatocellular Carcinoma | Not explicitly stated, but showed dose-dependent inhibition. | Not explicitly stated, but showed dose-dependent inhibition. | Cytotoxicity was measured by MTT assay after 72h exposure. |
| H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed dose-dependent inhibition. | Not explicitly stated, but showed dose-dependent inhibition. | The study investigated the anticancer activity of this compound in various cancer cell lines. |
Table 2: Clinical Trial Outcomes for this compound
| Trial Phase | Cancer Type | Treatment Regimen | Key Outcomes |
| Phase I | Various Solid Tumors | This compound monotherapy (50-650 mg/m²) | Maximum tolerated dose: 550 mg/m². 2 partial responses in patients with non-small cell lung cancer previously treated with cisplatin or carboplatin. |
| Phase II | Advanced Non-Small Cell Lung Cancer | This compound (450 mg/m²) + Paclitaxel (175 mg/m²) vs. Carboplatin (AUC=5) + Paclitaxel (175 mg/m²) | Response rates: 36.44% (this compound arm) vs. 30.51% (Carboplatin arm). Median PFS: 5.6 months vs. 4.7 months. Median OS: 14.9 months vs. 12.9 months. Similar toxicity profiles. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on platinum-resistant cancer cell lines.
Materials:
-
Platinum-resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This assay uses the cationic dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Treated and untreated cells
-
JC-1 dye
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).
-
Treat cells with this compound for the desired duration.
-
Remove the treatment medium and wash the cells once with PBS.
-
Incubate the cells with medium containing JC-1 (typically 1-10 µM) for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
Wash the cells twice with PBS.
-
Add fresh medium or PBS to the cells.
-
Immediately analyze the cells using a fluorescence microscope or flow cytometer.
-
Red fluorescence: Healthy cells with high ΔΨm.
-
Green fluorescence: Apoptotic cells with low ΔΨm.
-
-
Quantify the ratio of red to green fluorescence to determine the change in ΔΨm.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the DNA damage response and apoptotic pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer on ice.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for this compound research.
References
- 1. This compound, a novel platinum analog in chemotherapy: synthesis of chinese pre-clinical and clinical profile and emerging mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Effect of this compound, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial of the novel platin complex this compound: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioplatin.ch [bioplatin.ch]
Application Notes and Protocols for Assessing Dicycloplatin Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicycloplatin is a novel supramolecular platinum-based antitumor drug that has demonstrated significant anticancer activity. As a third-generation platinum compound, it exhibits a unique pharmacological profile with potentially lower toxicity compared to its predecessors, cisplatin and carboplatin.[1] The primary mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of both the death receptor and mitochondrial pathways, which is mediated by reactive oxygen species (ROS) stress.[2] This document provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effect of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of this compound in various human cancer cell lines after a 72-hour exposure, as determined by the MTT assay. For comparison, the IC50 values for carboplatin are also presented.
| Cell Line | Cancer Type | This compound IC50 (µmol/L) | Carboplatin IC50 (µmol/L) |
| HepG2 | Hepatoma | 61.30 ± 6.33 | 48.01 ± 2.45 |
| A549 | Lung Carcinoma | 75.42 ± 5.18 | 62.31 ± 4.77 |
| BEL-7402 | Hepatoma | 58.96 ± 4.92 | 45.17 ± 3.89 |
| H460 | Lung Carcinoma | 82.15 ± 7.03 | 68.99 ± 6.12 |
Data sourced from a study on the effects of this compound on cancer cell growth and apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step in performing a cytotoxicity assay is the correct preparation of the drug stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (515.38 g/mol ), calculate the mass of this compound powder required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Aseptically weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration.
-
Vortex the tube thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
This compound stock solution (prepared as described above)
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Formazan solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
Day 1: Cell Seeding
-
Harvest logarithmically growing cells and perform a cell count to determine cell viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically between 1 x 10⁴ and 1.5 x 10⁵ cells/mL for solid tumor cell lines) in a final volume of 190 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
Carefully remove the medium from the wells and add 10 µL of the diluted this compound solutions to the respective wells. Include wells with untreated cells (vehicle control, with the highest concentration of DMSO used in the dilutions) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Day 4: MTT Assay
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 200 µL of a formazan solubilization solution (e.g., anhydrous DMSO) to each well to dissolve the purple crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader, with a reference wavelength of 655 nm.
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis signaling pathways in cancer cells.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Dicycloplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing cell cycle arrest induced by Dicycloplatin, a next-generation platinum-based anticancer agent. The information is intended for researchers, scientists, and professionals involved in oncology drug development and cellular biology.
This compound, similar to its predecessors cisplatin and carboplatin, exerts its cytotoxic effects by inducing DNA damage, which subsequently triggers cell cycle arrest and apoptosis.[1][2] Understanding the impact of this compound on cell cycle progression is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. Flow cytometry with propidium iodide (PI) staining is a robust and widely used method for this purpose, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the dose-dependent effects of this compound on the cell cycle distribution of various cancer cell lines. The data is compiled from representative studies and illustrates the typical outcomes of this compound treatment.
Table 1: Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 0 | 56.2 ± 5.1 | 36.5 ± 4.3 | 7.3 ± 3.0 |
| This compound | 10 | 48.9 ± 4.5 | 27.4 ± 3.8 | 23.7 ± 3.2 |
| This compound | 25 | 35.1 ± 3.9 | 20.8 ± 3.1 | 44.1 ± 4.5 |
| This compound | 50 | 28.7 ± 3.2 | 15.3 ± 2.5 | 56.0 ± 5.1 |
Data are presented as mean ± standard deviation from three independent experiments. The A549 human non-small cell lung cancer cell line was treated with this compound for 48 hours.
Table 2: Comparative Effect of Platinum-Based Drugs on Cell Cycle Arrest in Mice Spleen Cells
| Treatment Group | % of Cells in G1 Phase |
| Control | 35.2% |
| This compound | 44.0% |
| Cisplatin | 74.1% |
| Carboplatin | 53.6% |
Data represents the percentage of splenocytes arrested in the G1 phase of the cell cycle following in vivo treatment.[4]
Experimental Protocols
This section provides a detailed methodology for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide staining.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include an untreated control group.
-
-
Cell Harvesting and Fixation:
-
After the treatment period, collect the cell culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates.
-
Acquire the fluorescence data for at least 10,000 events per sample.
-
Use a histogram to visualize the distribution of PI fluorescence intensity, which corresponds to the DNA content.
-
Set the gates for G0/G1, S, and G2/M phases based on the DNA content histogram of the control cells.
-
Quantify the percentage of cells in each phase of the cell cycle using the flow cytometry analysis software.
-
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound-induced DNA damage signaling pathway.
Experimental Workflow for Cell Cycle Analysis
References
Troubleshooting & Optimization
Dicycloplatin Resistance in Prostate Cancer: A Technical Support Resource
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating dicycloplatin resistance in prostate cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in prostate cancer?
A1: this compound, a platinum-based chemotherapeutic agent, primarily functions by inducing DNA cross-links. This damage to the DNA inhibits replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[1][2] Its mechanism involves causing mitochondrial dysfunction, which triggers the intrinsic apoptotic pathway.[3]
Q2: My prostate cancer cell line is showing resistance to this compound. What are the potential underlying mechanisms?
A2: Resistance to this compound in prostate cancer can be multifactorial. Some of the reported mechanisms include:
-
Genetic Alterations: Mutations in specific genes such as SP8, HNRNPCL1, FRG1, RBM25, MUC16, ASTE1, and TMBIM4 have been associated with resistance. Additionally, copy number variations (CNVs) in genes like CTAGE4, GAGE2E, GAGE2C, and HORMAD1 have been observed in resistant phenotypes.[1][4]
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair this compound-induced DNA damage is a common resistance mechanism for platinum-based drugs. Key pathways involved include nucleotide excision repair (NER) and homologous recombination (HR).
-
Evasion of Apoptosis: Cancer cells can develop mechanisms to bypass the apoptotic signals triggered by this compound. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cancer cells, reducing its intracellular concentration and efficacy.
-
Prior Therapies: Previous treatments, such as endocrine therapy, have been linked to a higher likelihood of developing resistance to this compound.
Q3: How can I experimentally confirm this compound resistance in my prostate cancer cell line?
A3: The most common method to confirm resistance is by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT assay. A significant increase in the IC50 value of your experimental cell line compared to a sensitive control cell line indicates resistance.
Q4: What are some potential strategies to overcome this compound resistance in my experiments?
A4: While research is ongoing, several strategies can be explored based on the known mechanisms of platinum resistance:
-
Combination Therapy:
-
PARP Inhibitors: Since this compound induces DNA damage, combining it with a PARP (Poly (ADP-ribose) polymerase) inhibitor can be a promising strategy. PARP inhibitors block a key DNA repair pathway, potentially leading to synthetic lethality in cancer cells with compromised DNA repair capabilities when combined with a DNA-damaging agent like this compound.
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors have been shown to downregulate genes involved in homologous recombination DNA repair, which could sensitize cancer cells to platinum-based drugs.
-
-
Targeting Drug Efflux: If overexpression of ABC transporters is suspected, the use of specific inhibitors for these pumps could restore sensitivity to this compound by increasing its intracellular accumulation.
-
Modulating Apoptotic Pathways: Investigating agents that can either inhibit anti-apoptotic proteins or promote the expression of pro-apoptotic proteins could help to overcome resistance to apoptosis.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in IC50 values between replicate experiments. | Inconsistent cell seeding density. | Ensure accurate cell counting and uniform seeding in all wells. Allow cells to adhere and resume growth for 24 hours before adding the drug. |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly check cell cultures for contamination. Use sterile techniques and periodically test for mycoplasma. | |
| Instability of this compound solution. | Prepare fresh this compound solutions for each experiment. Store stock solutions at the recommended temperature and protect from light. | |
| Unexpectedly high IC50 values in a supposedly sensitive cell line. | Incorrect drug concentration calculations. | Double-check all calculations for serial dilutions. |
| Cell line has developed resistance over time in culture. | Use early passage number cells. Periodically re-validate the sensitivity of your cell line. | |
| Issues with the MTT assay. | Ensure the MTT incubation time is sufficient for formazan crystal formation. Confirm that the solubilization buffer completely dissolves the crystals before reading the absorbance. |
Guide 2: Difficulty in Detecting Apoptosis After this compound Treatment
| Observed Problem | Potential Cause | Suggested Solution |
| Low percentage of apoptotic cells detected by Annexin V/PI staining. | This compound concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment to induce apoptosis. |
| The cell line is resistant to this compound-induced apoptosis. | This is a valid experimental result. Consider investigating the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, caspases) by Western blot. | |
| Technical issues with the Annexin V/PI staining protocol. | Ensure all steps are performed on ice or at 4°C to prevent further apoptosis or necrosis. Use a sufficient concentration of Annexin V and PI. Analyze samples promptly after staining. | |
| High percentage of necrotic cells (PI positive) but low apoptotic cells (Annexin V positive). | This compound concentration is too high, leading to rapid cell death. | Use a lower concentration range of this compound in your experiments. |
| The assay was performed too late after treatment, and apoptotic cells have progressed to secondary necrosis. | Perform a time-course experiment to capture the peak of apoptosis. |
Data Presentation
Table 1: Genetic Markers Associated with this compound Resistance in Prostate Cancer
| Gene | Alteration Type | Association with Resistance | Reference |
| SP8 | Mutation | Higher frequency in resistant group | |
| HNRNPCL1 | Mutation | Higher frequency in resistant group | |
| FRG1 | Mutation | Higher frequency in resistant group | |
| RBM25 | Mutation | Higher frequency in resistant group | |
| MUC16 | Mutation | Higher frequency in resistant group | |
| ASTE1 | Mutation | Higher frequency in resistant group | |
| TMBIM4 | Mutation | Higher frequency in resistant group | |
| CTAGE4 | Copy Number Variation (Gain) | Higher frequency in resistant group | |
| GAGE2E | Copy Number Variation (Gain) | Higher frequency in resistant group | |
| GAGE2C | Copy Number Variation (Gain) | Higher frequency in resistant group | |
| HORMAD1 | Copy Number Variation (Gain) | Higher frequency in resistant group |
Table 2: Hypothetical IC50 Values for this compound in Sensitive and Resistant Prostate Cancer Cells with a Reversal Agent
| Cell Line | Treatment | IC50 (µM) |
| PC-3 (Sensitive) | This compound | 15 |
| PC-3-DR (Resistant) | This compound | 95 |
| PC-3-DR (Resistant) | This compound + Reversal Agent X | 20 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding:
-
Harvest prostate cancer cells during their logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of this compound to achieve a range of final concentrations (e.g., 0, 5, 10, 25, 50, 100, 200 µM).
-
Remove the old media from the 96-well plate and add 100 µL of fresh media containing the different concentrations of this compound. Include a vehicle control (media with the highest concentration of the solvent used).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment:
-
Seed prostate cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the determined optimal time.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blot for DNA Repair and Apoptosis Proteins
-
Protein Extraction:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., PARP, cleaved caspase-3, γH2AX, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Key mechanisms of this compound resistance in prostate cancer.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. Frontiers | Predictive Biomarkers of this compound Resistance or Susceptibility in Prostate Cancer [frontiersin.org]
- 2. Predictive Biomarkers of this compound Resistance or Susceptibility in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive Biomarkers of this compound Resistance or Susceptibility in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dicycloplatin Technical Support Center: Optimizing Dosage and Minimizing Toxicity
Welcome to the Dicycloplatin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to minimize toxicity in preclinical and clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action relate to its toxicity?
A1: this compound is a third-generation platinum-based anticancer agent.[1] It is a supramolecule formed by carboplatin and 1,1-cyclobutanedicarboxylic acid.[2] Similar to other platinum drugs, its primary mechanism of action involves forming adducts with DNA, which inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[1][3] this compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] The cytotoxicity of this compound is directly linked to its ability to damage DNA in rapidly dividing cancer cells. However, this can also affect healthy, proliferating cells, leading to toxicity.
Q2: What are the main dose-limiting toxicities (DLTs) observed with this compound in clinical settings?
A2: In a Phase I clinical trial, the primary dose-limiting toxicities for this compound administered once every 21 days were Grade 3/4 thrombocytopenia (a decrease in platelets), anemia (a decrease in red blood cells), and emesis (vomiting). The maximum tolerated dose (MTD) was determined to be 550 mg/m².
Q3: How does the toxicity profile of this compound compare to cisplatin and carboplatin?
A3: Preclinical and clinical studies suggest that this compound has a more favorable toxicity profile compared to cisplatin and carboplatin. Animal studies have indicated that this compound is less nephrotoxic (damaging to the kidneys) than cisplatin and has a similar myelosuppressive (suppression of blood cell production in the bone marrow) effect to carboplatin. In vivo studies in mice have shown that this compound is less toxic to the bone marrow and spleen than both cisplatin and carboplatin.
Q4: What are the known mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, they are expected to overlap with those of other platinum-based drugs. These mechanisms can include reduced intracellular drug accumulation, increased drug efflux, inactivation by intracellular molecules like glutathione, and enhanced DNA repair pathways. The unique structure of this compound may help it to evade some of these resistance mechanisms.
Troubleshooting Guides
Issue 1: High variability in in vitro cytotoxicity assays (e.g., MTT, XTT).
-
Possible Cause: Inconsistent cell seeding density, variability in drug preparation, or cell line instability.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before plating.
-
Fresh Drug Dilutions: Prepare fresh dilutions of this compound for each experiment from a certified stock solution to avoid degradation. This compound has been noted for its good water solubility and stability in aqueous solution.
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.
-
Control for Assay Time Points: Be aware that IC50 values can vary significantly depending on the incubation time (e.g., 24, 48, 72 hours). Maintain consistent timing for all experiments.
-
Issue 2: Unexpectedly high toxicity in animal models at a previously reported "safe" dose.
-
Possible Cause: Differences in animal strain, age, sex, or health status. Vehicle formulation issues.
-
Troubleshooting Steps:
-
Verify Animal Model: Ensure the strain, age, and sex of the animals match those in the cited literature. The health status of the animals should be closely monitored.
-
Vehicle Control: Always include a vehicle-only control group to rule out toxicity from the solvent used to dissolve the this compound.
-
Dose Escalation Study: If using a new animal model or if unexpected toxicity is observed, it is advisable to perform a small-scale dose escalation study to determine the maximum tolerated dose in your specific experimental setup.
-
Monitor Hematological Parameters: Regularly monitor key hematological markers such as platelet, neutrophil, and red blood cell counts, as myelosuppression is a known toxicity.
-
Issue 3: Difficulty in detecting apoptosis in this compound-treated cells.
-
Possible Cause: Suboptimal drug concentration, inappropriate time point for analysis, or the use of an unsuitable detection method.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) as the peak of apoptosis can vary.
-
Multiple Apoptosis Assays: Use a combination of methods to detect apoptosis. For early apoptosis, consider Annexin V staining. For later stages, look for caspase-3 cleavage by Western blot or DNA fragmentation.
-
Positive Controls: Include a known inducer of apoptosis as a positive control to ensure that your assay is working correctly.
-
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µmol/L) |
| HepG2 | Hepatocellular Carcinoma | 61.30 ± 6.33 |
| A549 | Non-small Cell Lung Cancer | 89.80 ± 6.14 |
| BEL-7402 | Hepatocellular Carcinoma | 41.69 ± 4.32 |
| H460 | Non-small Cell Lung Cancer | 20.25 ± 3.43 |
| BCG-823 | Gastric Cancer | 25-30 |
| EJ | Bladder Cancer | 25-30 |
| Data from |
Preclinical Toxicity Comparison of Platinum Analogs
| Compound | LD50 in Mice (mg/kg) | Primary Toxicities |
| This compound | 210 | Myelosuppression |
| Cisplatin | 14.27 | Nephrotoxicity, Neurotoxicity, Ototoxicity |
| Carboplatin | 164 | Myelosuppression |
| Data from |
Adverse Events from Phase I Clinical Trial of this compound
| Adverse Event | Frequency (%) |
| Nausea/Vomiting | 58.6 |
| Thrombocytopenia | 24.1 |
| Anemia | 20.7 |
| Neutropenia | 17.2 |
| Fatigue | 10.3 |
| Anorexia | 10.3 |
| Liver Enzyme Elevation | 10.3 |
| Alopecia | 3.5 |
| Data from |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 48 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot for Apoptosis-Related Proteins
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. bioplatin.ch [bioplatin.ch]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Effect of this compound, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Dicycloplatin Formulation & Stability: Technical Support Center
Welcome to the technical support center for Dicycloplatin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the aqueous solubility and stability of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is its structure related to its stability?
A1: this compound (DCP) is a third-generation platinum-based chemotherapeutic agent. It is a novel supramolecule composed of carboplatin (CBP) and 1,1-cyclobutane dicarboxylate (CBDCA) joined by strong hydrogen bonds.[1][2] This unique structure contributes to its enhanced stability and solubility compared to its predecessors, cisplatin and carboplatin.[3][4] In its crystal structure, hydrogen bonds (O-H…O and N-H…O) create a two-dimensional polymer chain, but this is destroyed in aqueous solution to form a stable supramolecule. The bulky 1,1-cyclobutanedicarboxylate ligand provides steric protection, which contributes to a slower hydrolysis rate compared to cisplatin.
Q2: What is the primary mechanism of action for this compound?
A2: Similar to other platinum-based drugs, this compound's primary mechanism of action involves interacting with DNA. After administration, it undergoes hydrolysis to release active platinum species that bind to DNA, predominantly at the N7 position of guanine bases. This binding creates intra- and inter-strand DNA crosslinks, which distort the DNA helix, inhibiting DNA replication and transcription. This damage activates cellular responses, and if the damage is too extensive for repair, it leads to programmed cell death (apoptosis).
Q3: Why is this compound considered more stable in aqueous solution than Carboplatin?
A3: Preclinical studies have shown that this compound overcomes the instability issues observed with carboplatin in aqueous solutions. The supramolecular structure formed by hydrogen bonds between carboplatin and 1,1-cyclobutane dicarboxylate (CBDCA) results in a more stable chemical entity. This enhanced stability helps maintain its structure and anticancer effects, providing favorable bioavailability and a prolonged circulation time in the bloodstream.
Q4: What analytical methods are recommended for quality control and stability testing of this compound?
A4: For quality control, a combination of X-ray powder diffraction (XRPD) and high-performance liquid chromatography (HPLC) is effective. XRPD can control for impurities and ensure that the dissociation of the this compound active ingredient is less than 1%. HPLC is used to monitor and control the relative molar ratio of carboplatin and cyclobutane dicarboxylate. For determining platinum concentrations in biological samples, inductively coupled plasma mass spectrometry (ICP-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are sensitive and specific methods.
Troubleshooting Guide
Q1: I'm observing precipitation in my this compound aqueous solution. What are the potential causes and solutions?
A1: Precipitation can occur due to several factors, including exceeding the intrinsic solubility limit, pH shifts, or dissociation of the supramolecule.
-
pH Adjustment: The solubility of platinum complexes can be pH-dependent. Ensure the pH of your aqueous medium is optimized. Using buffers like citric acid or phosphate buffers can help maintain a stable pH.
-
Co-solvents: For lipophilic or highly crystalline compounds, adding a water-miscible solvent (co-solvent) can significantly increase solubility. This method can be combined with pH adjustments for an enhanced effect.
-
Particle Size: If you are working with a suspension, the particle size may be too large. Techniques like micronization or nanosuspension formation can reduce particle size, thereby increasing the surface area and dissolution rate.
Q2: How can I improve the aqueous solubility of this compound for a high-concentration formulation?
A2: To achieve higher concentrations, you may need to employ advanced formulation strategies beyond simple aqueous solutions.
-
Complexation: Using cyclodextrins can form inclusion complexes with the drug, where the hydrophobic part of this compound fits into the cyclodextrin cavity, while the hydrophilic exterior improves water solubility.
-
Solid Dispersions: Creating a solid dispersion by dispersing this compound in a hydrophilic polymer carrier (e.g., HPMC, PVP, PEG) can enhance solubility. The drug in this amorphous state has higher energy and is more soluble than its crystalline form.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective. The drug is pre-solubilized in lipidic solvents before administration.
Q3: My this compound formulation shows signs of degradation over time. How can I enhance its stability?
A3: Degradation can be chemical (e.g., hydrolysis) or physical (e.g., dissociation). Several strategies can improve stability.
-
Use of Excipients: Stabilizers such as antioxidants (e.g., ascorbic acid) and chelating agents (e.g., EDTA) can prevent chemical degradation.
-
Prodrug Approach: A prodrug can be designed by chemically modifying this compound to create a more stable and soluble derivative. This modified molecule is then converted back to the active drug in vivo. This strategy can improve solubility, stability, and pharmacokinetic properties.
-
Nanocarrier Encapsulation: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles protects it from the surrounding environment, reducing degradation and controlling its release. Liposomal formulations of platinum drugs have been shown to improve pharmacokinetics and reduce toxicity.
Data Presentation: Formulation Strategies
The following tables summarize common strategies to enhance the solubility and stability of platinum-based compounds.
Table 1: Solubility Enhancement Techniques
| Strategy | Mechanism | Examples of Excipients/Carriers | Expected Outcome | Citations |
| Co-solvency | Reduces interfacial tension between the drug and aqueous solution. | Polyethylene glycol (PEG), ethanol, propylene glycol. | Significant increase in aqueous solubility. | |
| pH Adjustment | Ionizes the drug molecule, making it more soluble. | Citric acid, phosphate buffers. | Increased solubility for drugs with ionizable groups. | |
| Complexation | Forms a host-guest complex with a hydrophilic exterior. | α, β, and γ-cyclodextrins. | Enhanced aqueous solubility and dissolution rate. | |
| Solid Dispersion | Disperses the drug in an amorphous state within a hydrophilic carrier. | HPMC, PVP, PEG 4000/6000. | Increased surface area, improved wettability and solubility. | |
| Prodrug Synthesis | Covalently attaches a hydrophilic promoiety to the drug. | Phosphate esters, amino acids. | Can provide hundreds- to thousands-fold improvement in solubility. | |
| Nanoparticles | Reduces particle size to the sub-micron range, increasing surface area. | Chitosan, PLGA-PEG, albumin. | Increased dissolution velocity and saturation solubility. |
Table 2: Stability Enhancement Techniques
| Strategy | Mechanism | Examples of Excipients/Carriers | Expected Outcome | Citations |
| Use of Stabilizers | Prevent chemical degradation pathways like oxidation and hydrolysis. | Ascorbic acid, EDTA, benzyl alcohol. | Maintains drug potency and extends shelf-life. | |
| Liposomal Encapsulation | Sequesters the drug within a lipid bilayer, protecting it from the external environment. | DOPE, CHEMS, DSPE-PEG. | Reduced degradation, controlled release, improved pharmacokinetics. | |
| Polymeric Micelles | Encapsulates the drug within a hydrophobic core with a hydrophilic shell. | PEG-P(Glu), Pluronics. | Prolonged blood circulation, protection from degradation. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to quantify this compound and detect its degradation products.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound reference standard in deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 5-100 µg/mL).
-
-
Sample Preparation:
-
Prepare the this compound formulation in the desired aqueous medium (e.g., saline, buffer).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours) under controlled temperature and light conditions, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to a concentration within the range of the calibration curve.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength appropriate for platinum complexes (e.g., 220 nm).
-
Column Temperature: 25°C.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Quantify the concentration of this compound at each time point using the calibration curve.
-
Monitor the appearance of new peaks, which indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
-
Protocol 2: Preparation of this compound-Loaded Liposomes via Reverse Evaporation
This protocol is a modified method for encapsulating platinum compounds like this compound into liposomes.
-
Preparation of Phases:
-
Aqueous Phase: Dissolve this compound in an appropriate buffer (e.g., phosphate-buffered saline) to the desired concentration.
-
Organic Phase: Dissolve lipids (e.g., a molar ratio of E80/cholesterol/DPPG/DSPE-mPEG2000) in a mixture of chloroform and diethyl ether (1:1 v/v).
-
-
Emulsification:
-
Rapidly inject the aqueous phase into the organic phase while stirring vigorously.
-
Sonicate the mixture using a probe sonicator for 5 minutes in an ice bath to form a water-in-oil emulsion.
-
-
Solvent Evaporation:
-
Remove the organic solvents using a rotary evaporator under reduced pressure.
-
As the solvent evaporates, a viscous gel will form, which will eventually become a liquid suspension of liposomes.
-
-
Purification and Sizing:
-
Extrude the liposome suspension through polycarbonate membranes of defined pore size (e.g., 200 nm then 100 nm) to obtain a uniform size distribution.
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography against the buffer used for the aqueous phase.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated this compound by disrupting the liposomes with a suitable solvent (e.g., methanol) and measuring the platinum content via HPLC or ICP-MS.
-
Calculate the encapsulation efficiency (%EE).
-
Visualizations
Caption: Troubleshooting workflow for improving this compound solubility.
Caption: Factors influencing the stability of the this compound supramolecule.
Caption: Simplified DNA damage response pathway induced by this compound.
References
- 1. Phase I clinical trial of the novel platin complex this compound: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Platinum Analog in Chemotherapy: Synthesis of Chinese Pre-clinical and Clinical Profile and Emerging Mechanistic Studies | Anticancer Research [ar.iiarjournals.org]
- 3. This compound, a novel platinum analog in chemotherapy: synthesis of chinese pre-clinical and clinical profile and emerging mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Dicycloplatin In Vitro Experiments: A Technical Support Resource
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Dicycloplatin-based in vitro experiments. This resource aims to address common challenges and provide detailed methodologies to ensure the successful execution of experiments and the generation of reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a third-generation platinum-based chemotherapeutic agent.[1] Similar to its predecessors, cisplatin and carboplatin, its primary mechanism of action involves inducing cancer cell death by forming DNA adducts.[1] This leads to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.[2][3]
Q2: How should I prepare and store this compound for in vitro use?
A2: this compound is known for its good water solubility and stability in aqueous solutions. For in vitro experiments, it is recommended to prepare a fresh stock solution in a suitable solvent such as sterile, nuclease-free water or a buffered solution like PBS. It is advisable to sterile-filter the stock solution and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the possible causes?
A3: Inconsistent IC50 values can arise from several factors:
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Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Ensure consistent cell counting and seeding for all experiments.
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Drug Potency: The potency of this compound can be affected by storage conditions and the age of the stock solution. Use freshly prepared or properly stored aliquots for each experiment.
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Incubation Time: The duration of drug exposure can influence the IC50 value. Standardize the incubation time across all experiments for a particular cell line.
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Cell Line Integrity: Ensure that the cell line has not been passaged too many times and is free from contamination.
Q4: My cells are showing resistance to this compound. What are the potential mechanisms?
A4: Resistance to platinum-based drugs, including this compound, is a complex issue. Potential mechanisms include:
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Reduced Drug Accumulation: Cancer cells may decrease the uptake or increase the efflux of the drug.
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Enhanced DNA Repair: Upregulation of DNA repair mechanisms can lead to the removal of this compound-induced DNA adducts.
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Inactivation of Apoptotic Pathways: Alterations in apoptotic signaling pathways can prevent the initiation of programmed cell death.
Troubleshooting Guides
Problem 1: Low or No Cytotoxicity Observed
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. Perform a dose-response experiment with a wider range of concentrations. |
| Drug Inactivity | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C in aliquots. |
| Resistant Cell Line | Confirm the sensitivity of your cell line to platinum-based drugs from the literature. Consider using a sensitive cell line as a positive control. |
| Short Incubation Time | Increase the duration of drug exposure (e.g., 48 or 72 hours) as this compound's cytotoxic effects may be time-dependent.[4] |
Problem 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension thoroughly between plating wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of both cells and drug solutions. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay | Reference |
| HepG2 | Hepatocellular Carcinoma | 61.30 ± 6.33 | 72 | MTT | |
| A549 | Non-small Cell Lung Cancer | 89.80 ± 6.14 | 72 | MTT | |
| BEL-7402 | Hepatocellular Carcinoma | 41.69 ± 4.32 | 72 | MTT | |
| H460 | Non-small Cell Lung Cancer | 20.25 ± 3.43 | 72 | MTT |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effect of this compound on cancer cell lines.
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Cell Seeding: Seed cells in a 96-well plate at a density of 3.5 x 10⁴ cells/mL in a final volume of 190 µL/well and incubate for 24 hours.
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Drug Treatment: Add 10 µL of varying concentrations of this compound to the wells. Include untreated control wells.
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Incubation: Incubate the plate for 68 hours.
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MTT Addition: Add 20 µL of 20 mg/mL MTT solution to each well and incubate for 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.
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Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 48 hours).
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Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol outlines the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
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Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.
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Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
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Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
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Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
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Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effect of this compound, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Platinum Analog in Chemotherapy: Synthesis of Chinese Pre-clinical and Clinical Profile and Emerging Mechanistic Studies | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
Dicycloplatin Technical Support Center: Mitigating Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address myelosuppression associated with Dicycloplatin treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce myelosuppression?
This compound is a novel platinum-based antineoplastic agent. Its mechanism of action involves the formation of platinum complexes that bind to DNA, creating crosslinks that inhibit DNA replication and transcription, ultimately leading to cancer cell apoptosis (programmed cell death).[1] Myelosuppression, a common side effect of many chemotherapeutic agents, occurs because this compound can also affect rapidly dividing healthy cells, such as hematopoietic stem and progenitor cells in the bone marrow. This leads to a decrease in the production of red blood cells (anemia), white blood cells (neutropenia), and platelets (thrombocytopenia).[2][3]
Q2: Is this compound less myelosuppressive than other platinum agents like cisplatin and carboplatin?
Preclinical studies in animal models suggest that this compound may have a more favorable toxicity profile compared to cisplatin and carboplatin. Specifically, experimental studies in mice have indicated that this compound is less toxic to the bone marrow and spleen than cisplatin and carboplatin.[3][4] However, myelosuppression remains a significant and dose-limiting toxicity of this compound in clinical settings.
Q3: What are the common signs of myelosuppression to monitor for during this compound experiments?
It is crucial to monitor for signs of myelosuppression throughout your experiments. Key indicators include:
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Neutropenia: Increased susceptibility to infections.
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Thrombocytopenia: Bruising, bleeding gums, or petechiae (tiny red or purple spots on the skin).
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Anemia: Fatigue, pallor, and shortness of breath.
Regular complete blood counts (CBCs) are essential to quantitatively assess the levels of neutrophils, platelets, and red blood cells.
Troubleshooting Guide: Managing this compound-Induced Myelosuppression
This guide provides strategies to manage and mitigate myelosuppression observed during preclinical and clinical research involving this compound.
Issue 1: Significant reduction in blood cell counts observed after this compound administration.
Potential Cause: this compound-induced toxicity to hematopoietic stem and progenitor cells.
Suggested Strategies:
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Dose Modification: Reducing the dose of this compound is a primary strategy to manage myelosuppression. The following table provides dose-limiting toxicities observed in a Phase I clinical trial, which can guide dose adjustments.
This compound Dose (mg/m²) Grade 3/4 Anemia Grade 3/4 Thrombocytopenia Grade 3/4 Neutropenia Up to 350 No significant toxicity reported No significant toxicity reported No significant toxicity reported 550 Observed Observed Observed 650 Observed Observed Observed Data from a Phase I clinical trial of this compound.
In a Phase II clinical trial of this compound in combination with paclitaxel, dose reductions to 75% were implemented for grade 3/4 hematologic toxicities.
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Supportive Care with Growth Factors (General Guidance):
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Granulocyte Colony-Stimulating Factor (G-CSF): For neutropenia, the use of G-CSF can be considered to stimulate the production of neutrophils. While no specific clinical trials on the co-administration of G-CSF with this compound have been identified, it is a standard approach for managing chemotherapy-induced neutropenia.
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Thrombopoietin Receptor Agonists (TPO-RAs): For thrombocytopenia, TPO-RAs like romiplostim and eltrombopag can be considered to stimulate platelet production. Clinical data on the specific use of TPO-RAs with this compound is not currently available, so this recommendation is based on the general management of chemotherapy-induced thrombocytopenia.
Disclaimer: The efficacy and safety of G-CSF and TPO-RAs specifically with this compound have not been formally established in dedicated clinical trials. Their use should be based on established guidelines for managing chemotherapy-induced myelosuppression and carefully monitored.
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Issue 2: Need for a proactive approach to protect against myelosuppression.
Potential Strategy:
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Myeloprotective Agents (Experimental): Preclinical research is ongoing for agents that can protect hematopoietic cells from the cytotoxic effects of chemotherapy. While specific studies with this compound are limited, exploring the co-administration of investigational myeloprotective agents could be a research direction.
Experimental Protocols
Colony-Forming Unit (CFU) Assay for Assessing Myelosuppression
This assay determines the effect of this compound on the proliferative capacity of hematopoietic progenitor cells.
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Cell Source: Bone marrow cells from experimental animals (e.g., mice) or human hematopoietic stem cells.
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Methodology:
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Harvest bone marrow cells from femurs and tibias of control and this compound-treated animals.
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Prepare a single-cell suspension and count the cells.
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Plate the cells in a semi-solid methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO, G-CSF, GM-CSF) to support the growth of different hematopoietic colonies.
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Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
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After 7-14 days, count the number of colonies, such as CFU-GM (colony-forming unit-granulocyte, macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte).
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Compare the number and size of colonies between the control and this compound-treated groups to quantify the extent of myelosuppression.
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Flow Cytometry for Bone Marrow Cell Population Analysis
This technique allows for the quantification of different hematopoietic cell populations in the bone marrow.
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Methodology:
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Prepare a single-cell suspension of bone marrow cells from control and this compound-treated animals.
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Stain the cells with a cocktail of fluorescently labeled antibodies against specific cell surface markers to identify different hematopoietic lineages and progenitor cells (e.g., Lineage markers, c-Kit, Sca-1, CD34, CD16/32).
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Acquire data using a flow cytometer.
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Analyze the data to determine the percentage and absolute number of various cell populations, such as hematopoietic stem cells (HSCs), common myeloid progenitors (CMPs), granulocyte-macrophage progenitors (GMPs), and megakaryocyte-erythroid progenitors (MEPs).
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Compare the cell population distributions between the control and this compound-treated groups.
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Visualizations
Caption: this compound's mechanism of action leading to cancer cell apoptosis.
Caption: this compound's impact on hematopoiesis leading to myelosuppression.
Caption: Experimental workflow for assessing this compound-induced myelosuppression.
References
- 1. Effect of this compound, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial of the novel platin complex this compound: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse Effects Profile of this compound (DCP) Offers Chemotherapeutic Advantage Over Cisplatin and Carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Identifying Predictive Biomarkers for Dicycloplatin Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying predictive biomarkers for Dicycloplatin sensitivity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is identifying predictive biomarkers for its sensitivity important?
This compound is a newer generation platinum-based chemotherapy drug with a more stable chemical structure and better aqueous solubility than its predecessors, cisplatin and carboplatin.[1] It is used in the treatment of various cancers, including non-small-cell lung carcinoma and prostate cancer.[2] The primary mechanism of action for this compound, like other platinum drugs, is the formation of DNA adducts, which leads to the inhibition of DNA synthesis and mitosis, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1] However, patient response to this compound can be varied, with some tumors exhibiting resistance. Identifying predictive biomarkers is crucial for stratifying patients who are most likely to benefit from this compound treatment, thereby improving therapeutic efficacy and avoiding unnecessary toxicity in non-responders.
Q2: What are the known predictive biomarkers for this compound sensitivity and resistance?
A key study on prostate cancer patients treated with this compound identified several genetic biomarkers predictive of sensitivity and resistance through whole-exome sequencing (WES) of cell-free DNA (cfDNA).[3][4]
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Biomarkers associated with this compound resistance:
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Higher mutation frequencies in the genes: SP8, HNRNPCL1, FRG1, RBM25, MUC16, ASTE1, and TMBIM4.
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Higher rates of copy number variations (CNVs), specifically amplifications, in the genes: CTAGE4, GAGE2E, GAGE2C, and HORMAD1.
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Biomarkers associated with this compound sensitivity:
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Lower rates of CNVs, specifically deletions, in the genes: CDSN, DPCR1, MUC22, TMSB4Y, VARS, and HISTCH2AC.
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A composite marker, combining mutations in SP8/HNRNPCL1 or SP8/FRG1 with the deletion of GAGE2C, was found to predict this compound resistance with high sensitivity and specificity in the studied cohort.
Q3: What are the primary molecular mechanisms of resistance to platinum-based drugs like this compound?
Resistance to platinum-based drugs is a multifaceted process that can involve several cellular pathways:
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Enhanced DNA Repair: Increased capacity of cancer cells to repair platinum-induced DNA adducts is a major resistance mechanism. Key pathways involved include Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Fanconi Anemia (FA).
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Reduced Drug Accumulation: Decreased intracellular concentration of the drug due to reduced uptake or increased efflux by transporters like ATP7A and ATP7B can lead to resistance.
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Inactivation of Apoptosis: Alterations in apoptotic pathways, such as mutations in the TP53 gene, can prevent cancer cells from undergoing programmed cell death in response to DNA damage.
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Drug Detoxification: Increased levels of cellular thiols, such as glutathione, can bind to and inactivate platinum compounds.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the pivotal study by Yue et al. (2021) on predictive biomarkers for this compound sensitivity in a cohort of 16 prostate cancer patients (9 sensitive, 7 resistant).
Table 1: Mutation Frequency of Genes Associated with this compound Resistance
| Gene | Mutation Frequency in Resistant Group (n=7) | Mutation Frequency in Sensitive Group (n=9) |
| SP8 | 57.1% (4/7) | 0% (0/9) |
| HNRNPCL1 | 57.1% (4/7) | 0% (0/9) |
| FRG1 | 57.1% (4/7) | 0% (0/9) |
| RBM25 | 71.4% (5/7) | 11.1% (1/9) |
| MUC16 | 71.4% (5/7) | 11.1% (1/9) |
| ASTE1 | 71.4% (5/7) | 11.1% (1/9) |
| TMBIM4 | Not specified | Not specified |
Table 2: Copy Number Variation (CNV) Rates in this compound Resistant vs. Sensitive Groups
| Gene | CNV Type | CNV Rate in Resistant Group (n=7) | CNV Rate in Sensitive Group (n=9) |
| CTAGE4 | Higher | Higher | Lower |
| GAGE2E | Higher | Higher | Lower |
| GAGE2C | Higher | Higher | Lower |
| HORMAD1 | Higher | Higher | Lower |
| CDSN | Lower | Lower | Higher |
| DPCR1 | Lower | Lower | Higher |
| MUC22 | Lower | Lower | Higher |
| TMSB4Y | Lower | Lower | Higher |
| VARS | Lower | Lower | Higher |
| HISTCH2AC | Lower | Lower | Higher |
Experimental Protocols
1. Whole-Exome Sequencing (WES) of Cell-Free DNA (cfDNA)
This protocol provides a general workflow for WES of cfDNA to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
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1.1. Sample Collection and Plasma Preparation:
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Collect peripheral blood samples in specialized cfDNA collection tubes (e.g., containing EDTA and a cell preservative).
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Process blood samples within 2-4 hours of collection to minimize genomic DNA contamination from lysed white blood cells.
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Perform a two-step centrifugation process to separate plasma. First, centrifuge at a low speed (e.g., 1,600 x g for 10 minutes at 4°C) to pellet cellular components.
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Carefully transfer the supernatant to a new tube and perform a second, high-speed centrifugation (e.g., 16,000 x g for 10 minutes at 4°C) to remove any remaining cellular debris.
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Collect the final plasma supernatant and store at -80°C until cfDNA extraction.
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1.2. cfDNA Extraction:
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Use a commercially available cfDNA extraction kit optimized for plasma samples (e.g., magnetic bead-based or column-based kits).
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Follow the manufacturer's protocol, paying close attention to recommended plasma input volumes.
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Elute the cfDNA in a small volume of elution buffer.
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1.3. cfDNA Quantification and Quality Control:
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Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit) for higher accuracy with low DNA concentrations.
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Assess the fragment size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). A characteristic peak at ~167 bp is expected for cfDNA.
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1.4. Library Preparation and Exome Capture:
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Prepare sequencing libraries from the extracted cfDNA using a kit optimized for low-input and fragmented DNA. This typically involves end-repair, A-tailing, and adapter ligation.
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Perform exome capture using a commercially available human all-exon kit. This involves hybridization of the cfDNA library to biotinylated probes targeting exonic regions.
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Capture the probe-bound library fragments using streptavidin-coated magnetic beads.
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Amplify the captured library via PCR.
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1.5. Sequencing and Data Analysis:
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Sequence the enriched libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
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Perform quality control on the raw sequencing reads.
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Align the reads to the human reference genome (e.g., hg19 or hg38).
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Call SNVs and indels using a variant caller optimized for cfDNA, which can account for low allele frequencies.
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Annotate the identified variants to determine their potential functional impact.
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2. Copy Number Variation (CNV) Analysis from WES Data
This protocol outlines the steps for identifying CNVs from cfDNA WES data.
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2.1. Data Preprocessing:
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Use the aligned sequencing data (BAM files) from the WES protocol.
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Calculate the depth of coverage for each target exon.
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2.2. Normalization:
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Normalize the read depth data to account for biases introduced during library preparation and sequencing, such as GC content and target capture efficiency. This is often done by comparing the read depth of the test sample to a reference set of normal samples.
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2.3. CNV Calling:
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Utilize specialized software tools (e.g., CNVkit, exomeCopy, or GATK-gCNV) to identify regions of amplification or deletion based on the normalized read depth. These tools typically use statistical models to segment the genome and call CNVs.
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2.4. Filtering and Annotation:
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Filter the called CNVs to remove likely false positives. This can be based on criteria such as the size of the CNV, the number of exons it spans, and its overlap with known polymorphic regions.
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Annotate the filtered CNVs to identify the genes located within the altered regions.
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Troubleshooting Guides
Troubleshooting WES of cfDNA
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low cfDNA Yield | - Improper blood sample handling (delayed processing, incorrect tubes).- Inefficient cfDNA extraction.- Low tumor burden in the patient. | - Ensure blood is collected in appropriate cfDNA stabilization tubes and processed promptly.- Use a cfDNA extraction kit validated for your sample volume and type.- Consider increasing the plasma input volume if possible. |
| High Genomic DNA Contamination | - Lysis of white blood cells during sample collection or processing.- Incomplete removal of cellular debris during plasma separation. | - Use a two-step centrifugation protocol for plasma preparation.- Avoid disturbing the buffy coat when collecting plasma.- Process blood samples as quickly as possible after collection. |
| Library Preparation Failure | - Insufficient cfDNA input.- Poor quality of cfDNA (e.g., excessive degradation). | - Quantify cfDNA accurately before starting library prep.- Use a library preparation kit specifically designed for low-input, fragmented DNA. |
| Low On-Target Rate during Exome Capture | - Suboptimal hybridization conditions.- Poor quality of the capture probes. | - Ensure accurate temperature control and sufficient hybridization time as per the manufacturer's protocol.- Use a high-quality, validated exome capture kit. |
Troubleshooting CNV Analysis from WES Data
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Number of False Positive CNV Calls | - Noisy read-depth data due to variability in library preparation and sequencing.- Inadequate normalization.- Inappropriate reference set of normal samples. | - Use a CNV calling algorithm that is robust to noise.- Ensure proper normalization of read depth data.- Create a well-matched reference set of normal samples processed with the same protocols. |
| Low Sensitivity for Detecting CNVs | - Low tumor fraction in the cfDNA sample.- Insufficient sequencing depth.- CNV calling algorithm not optimized for exome data. | - Increase sequencing depth to improve the signal-to-noise ratio.- Use a CNV caller specifically designed for or validated with WES data.- For samples with very low tumor fraction, CNV detection from cfDNA may not be feasible. |
| Inaccurate CNV Boundaries | - Non-uniform coverage across exons.- Limitations of the segmentation algorithm. | - Manually inspect the read depth data for key CNV calls.- Use multiple CNV calling algorithms and compare the results for consensus. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and DNA Damage Response
This compound exerts its anticancer effects by inducing DNA damage, primarily through the formation of platinum-DNA adducts. This damage triggers the DNA Damage Response (DDR) pathway, which can lead to cell cycle arrest and apoptosis if the damage is irreparable.
Caption: this compound induces DNA adducts, activating the DNA Damage Response.
MUC16-Mediated Chemoresistance Pathway
Overexpression of MUC16 has been linked to chemoresistance. The MUC16 protein can activate signaling pathways that promote cell survival and inhibit apoptosis, thereby counteracting the effects of this compound.
Caption: MUC16 overexpression can lead to chemoresistance by inhibiting p53-mediated apoptosis.
Experimental Workflow for Biomarker Identification
This workflow outlines the key steps from patient sample collection to the identification of predictive biomarkers for this compound sensitivity.
Caption: Workflow for identifying predictive biomarkers from cfDNA using WES.
References
- 1. Genomic complexity profiling reveals that HORMAD1 overexpression contributes to homologous recombination deficiency in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mucins Reprogram Stemness, Metabolism and Promote Chemoresistance During Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Challenges in translating Dicycloplatin preclinical data to clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicycloplatin. It specifically addresses the challenges and discrepancies observed when translating preclinical data into clinical trial settings.
Frequently Asked Questions (FAQs)
Efficacy
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Q1: Preclinical studies showed this compound had superior antitumor activity compared to Carboplatin. Why did clinical trials only show comparable efficacy?
A1: This is a critical translational challenge. While preclinical models, such as the A549 human non-small cell lung cancer (NSCLC) xenograft model, indicated a 67-90% inhibition of tumor growth by this compound compared to 51-63% by Carboplatin, Phase II clinical trials in advanced NSCLC patients found that the efficacy of a this compound-plus-paclitaxel regimen was comparable to a Carboplatin-plus-paclitaxel regimen.[1] Several factors could contribute to this discrepancy:
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Tumor Heterogeneity: Preclinical models often use homogenous cancer cell lines, which do not fully represent the genetic and phenotypic diversity of human tumors.
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Host Factors: The complex interactions between the drug, the tumor, and the patient's immune system and metabolism are not fully recapitulated in animal models.
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Dosing and Schedule: The optimal dosing and treatment schedule determined in preclinical models may not directly translate to the clinical setting due to differences in patient tolerance and pharmacokinetics.
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Toxicology
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Q2: Our preclinical studies in mice indicated significantly lower myelosuppression with this compound compared to other platinum agents. However, in our early clinical investigations, we are still observing dose-limiting hematological toxicities. Is this expected?
A2: Yes, this is a known translational observation with this compound. Preclinical studies in mice did show that this compound was less toxic to the bone marrow and spleen compared to cisplatin and carboplatin.[2][3][4] However, in Phase I clinical trials, the dose-limiting toxicities (DLTs) were indeed hematological, specifically thrombocytopenia, anemia, and neutropenia, alongside nausea and vomiting.[5] While this compound is generally considered to have a better tolerability profile than carboplatin, the direct translation of the magnitude of reduced myelosuppression from preclinical models to humans is not linear. Researchers should anticipate hematological toxicity and establish robust monitoring and dose-modification protocols in their clinical trial designs.
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Q3: Preclinical data suggested lower renal toxicity for this compound compared to Cisplatin. Has this been consistently observed in clinical trials?
A3: Preclinical studies in Sprague-Dawley rats indicated that this compound induced significantly less renal toxicity than cisplatin. Clinical data from Phase I trials have shown a favorable safety profile with no significant toxicity up to 350 mg/m². While the primary DLTs were not renal, it is crucial to continue monitoring renal function in all clinical studies, as is standard practice for platinum-based therapies.
Pharmacokinetics
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Q4: We are observing differences in the pharmacokinetic (PK) profile of this compound in our patient population compared to what was reported in preclinical rat and dog models. How can we troubleshoot our dosing strategy?
A4: Extrapolating pharmacokinetic data from animal models to humans is a well-documented challenge in drug development, and this holds true for platinum-based agents. Preclinical studies in rats and dogs provided initial estimates of this compound's PK parameters. However, human Phase I trials revealed a terminal plasma half-life of total platinum ranging from 41.86 to 77.20 hours.
Key considerations for troubleshooting your dosing strategy include:
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Allometric Scaling: Simple body surface area-based dose calculations may not be sufficient. Consider population PK modeling to account for inter-patient variability.
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Plasma Protein Binding: The extent of plasma protein binding can differ between species, affecting the concentration of active, unbound drug.
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Metabolism and Excretion: While this compound is noted for its stability as a supramolecule, subtle differences in metabolism and excretion pathways between preclinical species and humans can impact drug exposure. In preclinical studies, it was suggested that P-glycoprotein (P-gp), organic anion transporter (OAT), or organic anion-transporting polypeptide (OATP) might be involved in its excretion.
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Troubleshooting Guides
Discrepancy in Efficacy Between Preclinical and Clinical Data
| Issue | Potential Cause | Recommended Action |
| Lower than expected clinical efficacy despite promising preclinical results. | Over-reliance on homogenous cell line xenograft models. | Diversify preclinical models to include patient-derived xenografts (PDXs) and syngeneic models to better represent tumor heterogeneity and the tumor microenvironment. |
| Suboptimal dose or schedule in the clinical trial. | Implement adaptive trial designs to allow for dose and schedule optimization based on emerging clinical data. | |
| Development of drug resistance. | Incorporate biomarker studies to identify patient populations most likely to respond and to understand resistance mechanisms. |
Unexpected Toxicity Profile in Clinical Trials
| Issue | Potential Cause | Recommended Action |
| Higher incidence or severity of hematological toxicity than predicted by animal models. | Species-specific differences in hematopoietic progenitor cell sensitivity to platinum agents. | Implement intensive hematological monitoring in early-phase clinical trials. Proactively define dose modification and supportive care guidelines for managing myelosuppression. |
| Emergence of unexpected non-hematological toxicities. | Off-target effects not captured in standard preclinical toxicology studies. | Expand preclinical toxicology assessments to include a broader range of organ systems and functional assays. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Plate cancer cells (e.g., A549, TCCSUP) in 96-well plates at a density of 1x10⁵ cells/ml and allow them to adhere for 24 hours.
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Drug Treatment: Expose cells to varying concentrations of this compound, Cisplatin, and Carboplatin for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Drug Administration: Administer this compound and control agents (e.g., Carboplatin, vehicle) intravenously or intraperitoneally at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition for each treatment group.
Visualizations
Caption: this compound's mechanism of action involves inducing DNA damage, which activates downstream signaling pathways leading to apoptosis and cell cycle arrest.
Caption: A simplified workflow illustrating the translation of this compound from preclinical research to clinical trials, highlighting key challenges.
References
- 1. This compound, a Novel Platinum Analog in Chemotherapy: Synthesis of Chinese Pre-clinical and Clinical Profile and Emerging Mechanistic Studies | Anticancer Research [ar.iiarjournals.org]
- 2. Adverse Effects Profile of this compound (DCP) Offers Chemotherapeutic Advantage Over Cisplatin and Carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse Effects Profile of this compound (DCP) Offers Chemotherapeutic Advantage Over Cisplatin and Carboplatin | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Phase I clinical trial of the novel platin complex this compound: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dicycloplatin Efficacy Through Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving dicycloplatin in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a third-generation platinum-based chemotherapeutic agent.[1] Like its predecessors, cisplatin and carboplatin, its primary mechanism of action involves inducing cancer cell death by interacting with DNA.[2][3] Upon entering a cancer cell, this compound's active platinum species form crosslinks with DNA, primarily at the N7 position of guanine and adenine bases.[2] This creates both intrastrand and interstrand crosslinks, which distort the DNA's double helix structure. This distortion inhibits critical cellular processes like DNA replication and transcription.[2] The resulting DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Q2: What are the advantages of this compound over cisplatin and carboplatin?
This compound was developed to improve upon the limitations of earlier platinum drugs. Its key advantages include:
-
Enhanced Stability and Solubility: this compound exhibits greater stability and solubility in aqueous solutions compared to cisplatin and carboplatin. This can lead to more consistent and reliable experimental results.
-
Improved Toxicity Profile: Pre-clinical and clinical studies suggest that this compound has a more favorable safety profile, with potentially less severe side effects such as nephrotoxicity and myelosuppression compared to cisplatin and carboplatin.
-
Overcoming Resistance: this compound's unique structure may help in overcoming some of the resistance mechanisms that cancer cells develop against cisplatin and carboplatin.
Q3: Which therapeutic agents are commonly used in combination with this compound?
Paclitaxel is a well-documented combination partner for this compound, particularly in the context of non-small-cell lung cancer. The combination has shown comparable efficacy to carboplatin plus paclitaxel, with good tolerability. Other potential combination strategies may involve agents that target different aspects of cancer cell biology, such as DNA repair inhibitors or drugs that modulate apoptotic pathways, to achieve synergistic effects.
Q4: How can I assess the synergistic effect of this compound with another drug?
The most common method to quantify the interaction between two drugs is by calculating the Combination Index (CI). The Chou-Talalay method is a widely accepted model for this purpose. The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergism (the combined effect is greater than the sum of the individual effects)
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects)
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects)
To calculate the CI, you will need to perform dose-response experiments for each drug individually and for the combination at various concentrations. Software like CompuSyn can be used to analyze the data and generate CI values.
Troubleshooting Guide
Issue 1: High variability in cell viability assays (e.g., MTT assay).
-
Potential Cause 1: this compound precipitation. Although more soluble than older platinum drugs, high concentrations of this compound might precipitate in certain culture media.
-
Solution: Visually inspect your drug solutions and the media in treated wells for any signs of precipitation. Prepare fresh stock solutions for each experiment and consider pre-warming the media before adding the drug. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.
-
-
Potential Cause 2: Interference with the MTT assay. Platinum compounds can potentially interact with the MTT reagent or affect cellular metabolic activity in ways that do not directly correlate with cell death. Cisplatin, for instance, can induce a state of growth arrest where cells are still metabolically active but not proliferating.
-
Solution: Optimize the MTT concentration and incubation time for your specific cell line. Consider using an alternative viability assay that measures a different cellular parameter, such as a membrane integrity assay (e.g., trypan blue exclusion or a commercial cytotoxicity assay) or an ATP-based assay (e.g., CellTiter-Glo®).
-
-
Potential Cause 3: Inconsistent cell seeding. Uneven cell numbers across wells will lead to variability in the final readout.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each set of wells. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell settling.
-
Issue 2: Unexpectedly low or no synergistic effect observed.
-
Potential Cause 1: Suboptimal drug ratio. The synergistic effect of a drug combination is often dependent on the ratio of the two drugs.
-
Solution: Perform experiments with a matrix of concentrations for both drugs to identify the optimal synergistic ratio. The Chou-Talalay method can be used to analyze this data and determine CI values across different concentrations and ratios.
-
-
Potential Cause 2: Inappropriate scheduling of drug administration. The order and timing of drug addition can significantly impact the outcome of a combination therapy. For example, one drug might be more effective at sensitizing the cells to the second drug.
-
Solution: Test different administration schedules, such as sequential administration (Drug A followed by Drug B, or vice versa) with varying time intervals between the treatments, in addition to simultaneous administration.
-
-
Potential Cause 3: Cell line-specific resistance. The cell line you are using may have intrinsic or acquired resistance to one or both of the drugs.
-
Solution: Investigate the known resistance mechanisms for your cell line. This could involve checking for the expression of drug efflux pumps or alterations in DNA repair pathways. Consider testing the combination in a panel of different cell lines.
-
Issue 3: Difficulty in interpreting apoptosis assay results (e.g., Annexin V/PI staining).
-
Potential Cause 1: Late-stage apoptosis or necrosis. If cells are harvested too late after treatment, a significant portion may have already progressed to late-stage apoptosis or secondary necrosis, making it difficult to distinguish between early and late apoptotic populations.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing early apoptosis. This could range from 24 to 72 hours post-treatment, depending on the cell line and drug concentrations.
-
-
Potential Cause 2: Insufficient drug concentration or incubation time. The drug concentrations used may not be sufficient to induce a detectable level of apoptosis.
-
Solution: Ensure that the concentrations used are relevant to the IC50 values determined from your cell viability assays. Consider increasing the drug concentration or extending the incubation time.
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound and Carboplatin in Various Cancer Cell Lines.
| Cell Line | Cancer Type | This compound IC50 (µmol/L) | Carboplatin IC50 (µmol/L) |
| HepG2 | Hepatocellular Carcinoma | 61.30 ± 6.33 | 48.01 ± 2.45 |
| A549 | Non-small Cell Lung Cancer | 89.80 ± 6.14 | 83.20 ± 2.38 |
| BEL-7402 | Hepatocellular Carcinoma | 41.69 ± 4.32 | 30.27 ± 3.18 |
| H460 | Non-small Cell Lung Cancer | 20.25 ± 3.43 | 20.44 ± 1.98 |
| BCG-823 | Gastric Cancer | 25-30 | Not Reported |
| EJ | Bladder Cancer | 25-30 | Not Reported |
Table 2: Synergistic Effect of Paclitaxel and Carboplatin Combination in 5637 Bladder Cancer Cells.
| Effect Level | Combination Index (CI) | Interpretation |
| IC25 | Synergistic | Moderate Synergism |
| IC30 | Synergistic | Moderate Synergism |
| IC50 | 0.71 | Moderate Synergism |
| IC75 | 0.94 | Additive |
Note: While this data is for carboplatin, it provides a reference for the expected synergistic interaction between a platinum agent and paclitaxel. Specific CI values for this compound and paclitaxel combinations would need to be determined experimentally.
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is adapted from a study on this compound's effects on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the combination drug, and the combination of both for 72 hours. Include untreated and solvent-treated controls.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values.
2. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on the methodology used to assess this compound-induced apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or the combination drug for the determined optimal time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
3. Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the activation of DNA damage response proteins.
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phospho-CHK2, phospho-p53, phospho-BRCA1, and their total protein counterparts). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Pipeline for Rational Drug Combination Screening in Patient-Derived Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dicycloplatin Histoculture Drug Response Assays
Welcome to the technical support center for Dicycloplatin histoculture drug response assays (HDRA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing variability and to offer standardized protocols for conducting these experiments.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in this compound HDRA results.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Intra-plate Variability (High CV between replicate wells) | - Uneven tissue piece size or weight.- Inconsistent cell viability within the tumor tissue (e.g., necrotic areas).- Pipetting errors during addition of this compound, MTT reagent, or solubilization solution.- Edge effects in the culture plate. | - Carefully dissect tumor tissue into uniformly sized pieces (e.g., 1-2 mm³).[1]- Use a pre-assay viability check, such as a brief incubation with a tetrazolium salt, to select viable tissue pieces for the assay.[2]- Use calibrated pipettes and ensure proper mixing of all solutions before and during dispensing.- To minimize edge effects, avoid using the outermost wells of the culture plate for experimental samples; instead, fill them with sterile PBS or culture medium. |
| High Inter-plate or Inter-assay Variability (Poor reproducibility between experiments) | - Inconsistent tissue source or handling.- Variations in culture conditions (e.g., temperature, CO₂ levels, humidity).- Instability of this compound stock solution.- Differences in incubation times for drug exposure or MTT assay. | - Standardize the protocol for tissue collection, transport, and processing.- Ensure consistent incubator performance and regularly calibrate equipment.- Prepare fresh this compound working solutions for each experiment from a validated stock solution. This compound is more stable in aqueous solution than carboplatin.[3]- Strictly adhere to the defined incubation times in your protocol. |
| Low or No Drug Response (IC50 higher than expected) | - this compound degradation.- Intrinsic or acquired resistance of the tumor tissue to platinum-based drugs.- Insufficient drug penetration into the 3D tissue culture. | - Ensure proper storage and handling of this compound. While more stable than some other platinum drugs, prolonged storage in certain solvents can affect potency.[3][4]- Confirm the drug sensitivity of your positive control cell line or tissue.- The 3D nature of histoculture can limit drug diffusion. Ensure the tissue pieces are not too large and that the incubation time is sufficient for drug penetration. |
| High Background in MTT Assay | - Contamination of culture with bacteria or fungi.- Spontaneous reduction of MTT by components in the culture medium.- Incomplete removal of MTT-containing medium before adding the solubilization solution. | - Maintain sterile technique throughout the procedure.- Use phenol red-free medium for the MTT incubation step, as phenol red can interfere with absorbance readings.- Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. |
| Incomplete Solubilization of Formazan Crystals | - Insufficient volume of solubilization solution.- Inadequate mixing after adding the solubilization solution. | - Ensure the entire tissue piece and surrounding formazan are fully immersed in the solubilization solution.- Use an orbital shaker to ensure complete dissolution of the formazan crystals before reading the absorbance. |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of variability in a this compound HDRA?
A1: While there is no universally defined standard specifically for this compound HDRAs, general guidelines for in vitro assays can be applied. An intra-assay coefficient of variation (CV) of less than 10% and an inter-assay CV of less than 15% are generally considered acceptable. It is important to establish these parameters within your own laboratory.
| Variability Metric | Acceptable Range |
| Intra-assay Coefficient of Variation (CV%) | < 10% |
| Inter-assay Coefficient of Variation (CV%) | < 15% |
Q2: How can I minimize variability originating from the tumor tissue itself?
A2: Tumor heterogeneity is a significant source of variability. To mitigate this, it is recommended to:
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Pool and randomize tissue fragments from different regions of the tumor before plating.
-
Increase the number of replicate wells for each experimental condition.
-
Perform a preliminary assessment of tissue viability to exclude necrotic tissue.
Q3: What is the best solvent to use for preparing this compound stock solutions?
A3: this compound has good water solubility. For in vitro assays, it can be dissolved in an aqueous solution. It is recommended to prepare fresh dilutions from a stock solution for each experiment to ensure consistent potency.
Q4: How long should I expose the tissue cultures to this compound?
A4: The optimal exposure time can vary depending on the tumor type and the research question. A common incubation period for HDRAs is 7 days. However, it is advisable to perform a time-course experiment to determine the optimal duration for your specific model.
Q5: My MTT assay results are not consistent. What are the key factors to check?
A5: Consistency in the MTT assay depends on several factors:
-
Cell Viability: The assay measures metabolic activity, which is an indicator of cell viability.
-
MTT Concentration and Incubation Time: These parameters should be optimized for your specific tissue type to ensure a linear relationship between cell number and absorbance.
-
Reagent Quality: Use high-quality, sterile-filtered MTT solution.
-
Complete Solubilization: Ensure the formazan crystals are fully dissolved before reading the plate, as undissolved crystals will lead to inaccurate readings.
Detailed Experimental Protocol: this compound Histoculture Drug Response Assay (HDRA)
This protocol provides a step-by-step guide for performing an HDRA with this compound, using an MTT endpoint to assess cell viability.
1. Materials and Reagents
-
Fresh tumor tissue
-
DMEM/RPMI-1640 medium (phenol red-free for MTT assay)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Gelfoam® or similar collagen sponge
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Solubilization Solution (e.g., acidified isopropanol or DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Sterile 24-well or 96-well culture plates
-
Surgical instruments (scalpels, forceps)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
2. Tissue Preparation
-
Obtain fresh tumor tissue in a sterile container with culture medium on ice.
-
In a sterile biosafety cabinet, wash the tissue multiple times with cold, sterile PBS containing antibiotics to remove any blood and debris.
-
Carefully remove any non-tumor tissue (e.g., fat, necrotic tissue).
-
Mince the tumor tissue into small fragments of approximately 1-2 mm³.
-
(Optional but recommended) To select for viable tissue, incubate the fragments in medium containing a low concentration of a tetrazolium salt for 20-30 minutes. Viable tissue will turn a light purple color. Select these for the assay.
3. Histoculture Setup
-
Pre-cut the Gelfoam® sponges to fit the wells of the culture plate.
-
Place one sponge in each well and saturate it with complete culture medium (containing FBS and antibiotics).
-
Carefully place 3-5 tissue fragments onto each sponge.
-
Add additional medium to the well, ensuring the sponge remains saturated but the tissue is not fully submerged.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the tissue to acclimate.
4. This compound Treatment
-
Prepare a stock solution of this compound in an appropriate aqueous solvent.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from each well and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control group (medium with the same concentration of solvent used for this compound).
-
Incubate the plates for the desired exposure time (e.g., 7 days).
5. MTT Assay for Cell Viability
-
At the end of the drug incubation period, prepare a 5 mg/mL stock solution of MTT in sterile, phenol red-free PBS.
-
Add the MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the MTT-containing medium from each well without disturbing the tissue or the formazan crystals.
-
Add an appropriate volume of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Absorbance of Treated Well / Absorbance of Control Well)) * 100
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell viability).
Visualizations
Experimental Workflow
Caption: A flowchart of the this compound Histoculture Drug Response Assay.
This compound Signaling Pathways
Caption: this compound induces apoptosis through DNA damage and activation of intrinsic and extrinsic pathways.
References
- 1. Histoculture drug response assay to monitor chemoresponse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histoculture drug response assay predicts chemotherapy efficacy and improves survival in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioplatin.ch [bioplatin.ch]
- 4. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dicycloplatin vs. Carboplatin: A Comparative Analysis of Toxicity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the toxicity profiles of Dicycloplatin and Carboplatin, two platinum-based chemotherapeutic agents. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in understanding the relative safety of these compounds.
Executive Summary
This compound, a newer generation platinum analog, has been developed with the aim of improving the therapeutic index compared to earlier platinum compounds like Carboplatin. While both drugs share a similar mechanism of action by inducing cancer cell death through DNA damage, preclinical and clinical data suggest that this compound may offer a more favorable safety profile. This guide will delve into the quantitative differences in their toxicities, the experimental methods used to assess these toxicities, and the underlying mechanistic pathways.
Data Presentation: Comparative Toxicity Analysis
The following tables summarize the quantitative data on the hematological and non-hematological toxicities of this compound and Carboplatin from a randomized phase II clinical trial in patients with advanced non-small-cell lung cancer. In this study, patients received either this compound in combination with paclitaxel (D+P) or Carboplatin in combination with paclitaxel (C+P)[1][2].
Table 1: Comparative Hematological Toxicities (Grade 3/4)
| Adverse Event | This compound + Paclitaxel (n=118) | Carboplatin + Paclitaxel (n=118) | p-value |
| Neutropenia | 63.56% | 61.86% | >0.05 |
| Anemia | 8.47% | 3.39% | >0.05 |
| Thrombocytopenia | 4.24% | 2.54% | >0.05 |
| Lymphopenia | 0.85% | 3.39% | >0.05 |
Data sourced from a phase II clinical trial comparing this compound plus paclitaxel to Carboplatin plus paclitaxel[1][2].
Table 2: Comparative Non-Hematological Toxicities (Grade 3/4)
| Adverse Event | This compound + Paclitaxel (n=118) | Carboplatin + Paclitaxel (n=118) | p-value |
| Nausea | 2.54% | 3.39% | >0.05 |
| Vomiting | 2.54% | 3.39% | >0.05 |
| Diarrhea | 0.85% | 1.69% | >0.05 |
| Constipation | 0.85% | 0.85% | >0.05 |
| Stomatitis | 0.00% | 0.85% | >0.05 |
| Fatigue | 5.08% | 4.24% | >0.05 |
| Anorexia | 1.69% | 2.54% | >0.05 |
| Sensory Neuropathy | 1.69% | 0.85% | >0.05 |
| Arthralgia/Myalgia | 2.54% | 1.69% | >0.05 |
Data sourced from a phase II clinical trial comparing this compound plus paclitaxel to Carboplatin plus paclitaxel[1].
In a separate phase I clinical trial of this compound, the primary adverse effects observed were nausea/vomiting (58.6%), thrombocytopenia (24.1%), neutropenia (17.2%), and anemia (20.7%) across all grades.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug toxicities. The following are representative protocols for key experiments cited in the comparative studies of this compound and Carboplatin.
Assessment of Hematological Toxicity and Myelosuppression in vivo
This protocol describes the methodology used to evaluate the effects of platinum drugs on the bone marrow and spleen of mice, as reported in comparative studies.
a. Animal Model and Dosing:
-
Species: Male BALB/c mice, 6-8 weeks old.
-
Groups:
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Control (vehicle-injected)
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This compound-treated
-
Carboplatin-treated
-
Cisplatin-treated
-
-
Dosing: Drugs were administered intraperitoneally for 7 consecutive days at half of their respective LD50 doses.
b. Sample Collection:
-
At the end of the treatment period, mice were euthanized.
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Spleen and bone marrow from the femurs were harvested for analysis.
c. Flow Cytometry for Immune Cell Population Analysis:
-
Single-cell suspensions were prepared from the spleen and bone marrow.
-
Red blood cells were lysed using a suitable lysis buffer.
-
Cells were washed with phosphate-buffered saline (PBS) containing fetal bovine serum.
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Cells were stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, CD19, Gr-1, Mac-1) to identify and quantify different cell populations.
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Data was acquired on a multicolor flow cytometer and analyzed using appropriate software to determine the percentage of different immune cell populations.
d. Flow Cytometry for Cell Cycle Analysis:
-
Splenocytes were fixed in 70% ethanol overnight at -20°C.
-
Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
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The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) was analyzed by flow cytometry.
In Vitro Apoptosis Assay in Cancer Cell Lines
This protocol outlines the steps to assess drug-induced apoptosis in cancer cell lines using flow cytometry.
a. Cell Culture and Treatment:
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Human cancer cell lines (e.g., A549 non-small cell lung cancer cells) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded in 6-well plates and allowed to attach overnight.
-
Cells were then treated with varying concentrations of this compound or Carboplatin for 24-48 hours.
b. Annexin V and Propidium Iodide (PI) Staining:
-
After treatment, both floating and adherent cells were collected.
-
Cells were washed with cold PBS.
-
Cells were resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
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Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
c. Flow Cytometry Analysis:
-
The stained cells were analyzed by flow cytometry.
-
The percentages of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells were quantified.
Immunoblotting for DNA Damage Response Proteins
This protocol details the detection of key proteins involved in the DNA damage response pathway activated by platinum drugs.
a. Protein Extraction:
-
Cancer cells were treated with this compound or Carboplatin as described above.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration in the lysates was determined using a BCA protein assay.
b. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated with primary antibodies against DNA damage response proteins (e.g., phosphorylated H2AX, p53, cleaved PARP) overnight at 4°C.
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After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
c. Detection:
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The band intensities were quantified using densitometry software.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparative toxicity of this compound and Carboplatin.
Caption: General mechanism of action for platinum-based drugs.
Caption: Workflow for in vivo toxicity assessment.
References
- 1. A double-blind, randomized phase II study of this compound plus paclitaxel versus carboplatin plus paclitaxel as first-line therapy for patients with advanced non-small-cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind, randomized phase II study of this compound plus paclitaxel versus carboplatin plus paclitaxel as first-line therapy for patients with advanced non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Dicycloplatin's Anticancer Activity
Dicycloplatin, a novel platinum-based supramolecular drug, has emerged as a promising chemotherapeutic agent, demonstrating significant antitumor activity with a potentially favorable toxicity profile compared to traditional platinum drugs like cisplatin and carboplatin.[1][2] Approved in China for the treatment of non-small-cell lung carcinoma, its efficacy is attributed to its ability to induce cancer cell apoptosis through mechanisms similar to other platinum analogs, involving the formation of DNA adducts that trigger cell death pathways.[3][4] This guide provides a comparative overview of this compound's in vivo performance, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Comparative Efficacy: this compound vs. Cisplatin and Carboplatin
In vivo studies, primarily using xenograft mouse models, have been crucial in validating this compound's anticancer effects. These studies consistently show that this compound exhibits potent tumor growth inhibition, often comparable or superior to its predecessors, but with reduced systemic toxicity.[1]
One key study utilizing an A549 non-small cell lung cancer (NSCLC) xenograft model demonstrated that this compound achieved 67-90% tumor growth inhibition. This was notably higher than the 51-63% inhibition observed with carboplatin in the same model. Furthermore, this compound is reported to have minimal toxicity compared to cisplatin and is less nephrotoxic. Its myelosuppressive effects are considered similar to those of carboplatin.
| Drug | Cancer Model | Tumor Growth Inhibition (TGI) | Key Toxicity Findings | Reference |
| This compound | A549 NSCLC Xenograft | 67-90% | Less nephrotoxic than cisplatin; similar myelosuppression to carboplatin. | |
| Carboplatin | A549 NSCLC Xenograft | 51-63% | Known for myelosuppression. | |
| Cisplatin | Murine Sarcoma S180 | Broadly comparable to this compound | More nephrotoxic than this compound. | |
| This compound | Murine Sarcoma S180 | 95.8% (at 60 mg/kg) | Lower toxicity to bone marrow and spleen compared to cisplatin and carboplatin. | |
| This compound | Murine Hepatoma Heps | 92.1% (at 60 mg/kg) | N/A | |
| This compound | Murine Melanoma B16 | 75.5% (at 60 mg/kg) | N/A |
Table 1: Comparative in vivo efficacy and toxicity of this compound.
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by inducing apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, similar to carboplatin. Upon entering a cancer cell, it damages DNA, leading to the activation of key signaling molecules.
-
DNA Damage Response : this compound forms platinum-DNA adducts, which trigger a DNA damage response. This leads to the phosphorylation and activation of proteins such as CHK2, BRCA1, and the tumor suppressor p53.
-
p53 Upregulation : Activated p53 plays a central role by halting the cell cycle and initiating apoptosis.
-
Mitochondrial Pathway : The apoptotic signal leads to the collapse of the mitochondrial membrane potential, the release of cytochrome c into the cytosol, and a decrease in the anti-apoptotic protein Bcl-2.
-
Caspase Activation : The release of cytochrome c activates caspase-9, which in turn activates the executioner caspase-3. The death receptor pathway also contributes by activating caspase-8. Activated caspases cleave essential cellular proteins, leading to programmed cell death.
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for typical in vivo experiments used to validate this compound's efficacy.
1. Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a human tumor xenograft in immunocompromised mice to evaluate the antitumor effects of this compound.
-
Cell Culture : Human cancer cell lines (e.g., A549 NSCLC) are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Animal Model : Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation :
-
Harvest cultured cancer cells during their logarithmic growth phase.
-
Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend the cells to a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Treatment Protocol :
-
Monitor mice until tumors reach a palpable volume (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle Control, this compound, Cisplatin, Carboplatin).
-
Administer drugs via the appropriate route (typically intravenous or intraperitoneal injection) according to the specified dosing schedule (e.g., daily for 7 days).
-
-
Efficacy and Toxicity Monitoring :
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record mouse body weight at each measurement as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Collect blood and organs (kidney, spleen, bone marrow) for toxicity assessment (e.g., blood counts, serum chemistry, histopathology).
-
2. Toxicity Assessment Protocol
This protocol focuses on comparing the side-effect profiles of different platinum agents.
-
Animal Model : Healthy, non-tumor-bearing mice are used to isolate the drug's toxic effects.
-
Dosing : Administer this compound, cisplatin, and carboplatin intraperitoneally for a set period (e.g., 7 days) at equitoxic doses (e.g., 1/2 LD₅₀).
-
Sample Collection : At the end of the treatment period, collect blood via cardiac puncture. Harvest spleen and bone marrow.
-
Analysis :
-
Hematology : Perform complete blood counts (CBC) to assess myelosuppression.
-
Flow Cytometry : Use flow cytometry to analyze immune cell populations (e.g., CD8 T cells) in the spleen and assess apoptosis levels in bone marrow cells.
-
Histopathology : Fix organs in formalin for paraffin embedding and H&E staining to evaluate tissue damage, particularly in the kidneys for signs of nephrotoxicity.
-
Conclusion
In vivo data strongly support the clinical potential of this compound as an effective anticancer agent. It demonstrates robust tumor inhibition, comparable and in some cases superior to established platinum drugs, while offering a significant advantage in its safety profile, particularly reduced nephrotoxicity compared to cisplatin and less damage to bone marrow and spleen compared to both cisplatin and carboplatin. These characteristics make this compound a compelling candidate for further clinical investigation as an alternative or complementary therapy in the treatment of various solid tumors.
References
- 1. Effect of this compound, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel platinum analog in chemotherapy: synthesis of chinese pre-clinical and clinical profile and emerging mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
Dicycloplatin vs. Carboplatin: A Comparative Guide for First-Line NSCLC Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of dicycloplatin and carboplatin for the first-line treatment of non-small cell lung cancer (NSCLC). The information presented is based on available clinical and preclinical data to support researchers, scientists, and drug development professionals in their understanding of these two platinum-based chemotherapeutic agents.
Executive Summary
Platinum-based chemotherapy remains a cornerstone of first-line treatment for advanced NSCLC.[1] Carboplatin, a second-generation platinum analog, is widely used in combination with other cytotoxic agents. This compound, a newer platinum derivative, has been developed with the aim of improving the therapeutic index of platinum agents. This guide evaluates the comparative efficacy, safety, and mechanisms of action of this compound and carboplatin in the context of first-line NSCLC therapy. The primary clinical evidence for this comparison is drawn from a key randomized, double-blind phase II clinical trial.
Efficacy and Clinical Outcomes
A phase II clinical trial directly compared the efficacy of this compound plus paclitaxel (D+P) versus carboplatin plus paclitaxel (C+P) in patients with advanced NSCLC.[1] The results indicate that this compound demonstrates comparable efficacy to carboplatin in this setting.
Table 1: Comparison of Efficacy in First-Line NSCLC Treatment (this compound + Paclitaxel vs. Carboplatin + Paclitaxel) [1]
| Efficacy Endpoint | This compound + Paclitaxel (D+P) | Carboplatin + Paclitaxel (C+P) | p-value |
| Objective Response Rate (ORR) | 36.44% | 30.51% | 0.33 |
| Disease Control Rate (DCR) | 85.59% | 80.51% | 0.02 |
| Median Progression-Free Survival (PFS) | 5.6 months | 4.7 months | 0.31 |
| Median Overall Survival (OS) | 14.9 months | 12.9 months | 0.37 |
While the differences in ORR, PFS, and OS were not statistically significant, the DCR was significantly higher in the this compound arm.[1]
Safety and Tolerability
The safety profiles of the this compound and carboplatin combination therapies were found to be generally comparable and manageable.[1] The most common severe adverse events were hematologic toxicities.
Table 2: Incidence of Grade 3/4 Adverse Events (this compound + Paclitaxel vs. Carboplatin + Paclitaxel)
| Adverse Event | This compound + Paclitaxel (D+P) | Carboplatin + Paclitaxel (C+P) |
| Neutropenia | 56.8% | 61.9% |
| Leukopenia | 44.1% | 49.2% |
| Anemia | 16.9% | 15.3% |
| Thrombocytopenia | 11.9% | 10.2% |
| Nausea | 5.1% | 3.4% |
| Vomiting | 4.2% | 2.5% |
| Fatigue | 5.9% | 6.8% |
The total number of grade 3/4 adverse events was similar between the two treatment arms. Preclinical studies and a phase I trial of this compound suggested it was well-tolerated, with nausea/vomiting and anemia/thrombocytopenia being the dose-limiting toxicities.
Mechanism of Action and Signaling Pathways
Both this compound and carboplatin are platinum-based alkylating agents that exert their cytotoxic effects by forming DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.
This compound's Apoptotic Signaling Pathway
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This process is mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of a caspase cascade.
This compound-induced apoptosis signaling pathway.
Carboplatin's DNA Damage Response Pathway
Carboplatin forms intra- and inter-strand DNA crosslinks, which are recognized by the cell's DNA damage response (DDR) machinery. This activates a signaling cascade involving key proteins like ATM, ATR, and CHK1/CHK2, leading to cell cycle arrest and, if the damage is irreparable, apoptosis.
Carboplatin-induced DNA damage response pathway.
Experimental Protocols
The following section details the methodology of the key phase II clinical trial comparing this compound and carboplatin in first-line NSCLC.
Study Design and Patient Population
This was a double-blind, randomized phase II study. A total of 240 patients with histologically or cytologically confirmed stage IIIB or IV NSCLC, who had not received prior chemotherapy, were enrolled. Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and adequate organ function.
Treatment Regimens
Patients were randomly assigned in a 1:1 ratio to one of two treatment arms:
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This compound Arm (D+P): this compound 450 mg/m² administered as a 1-hour intravenous infusion, followed by paclitaxel 175 mg/m² as a 3-hour intravenous infusion on day 1 of a 21-day cycle.
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Carboplatin Arm (C+P): Carboplatin at an area under the curve (AUC) of 5 mg/mL/min administered as a 1-hour intravenous infusion, followed by paclitaxel 175 mg/m² as a 3-hour intravenous infusion on day 1 of a 21-day cycle.
Treatment was continued for a maximum of six cycles, or until disease progression or unacceptable toxicity.
Efficacy and Safety Assessments
The primary endpoint was the objective response rate (ORR), assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST). Secondary endpoints included progression-free survival (PFS), overall survival (OS), and safety. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.0.
Generalized Experimental Workflow for Phase II NSCLC Chemotherapy Trials
The following diagram illustrates a typical workflow for a phase II clinical trial evaluating a new chemotherapeutic agent in first-line NSCLC.
Generalized workflow for a phase II NSCLC chemotherapy trial.
Conclusion
Based on the available phase II clinical trial data, this compound in combination with paclitaxel demonstrates comparable efficacy and a similar safety profile to the standard regimen of carboplatin plus paclitaxel for the first-line treatment of advanced NSCLC. The significantly higher disease control rate observed with the this compound regimen warrants further investigation in larger, phase III trials to confirm these findings and further delineate the role of this compound in the management of NSCLC. The distinct mechanisms of action, while both culminating in apoptosis, offer potential avenues for further research into overcoming platinum resistance.
References
A Head-to-Head Battle of Platinum Drugs: Unraveling the DNA Damage Response Pathways of Dicycloplatin and Cisplatin
For Immediate Release
In the landscape of cancer chemotherapy, platinum-based drugs remain a cornerstone of treatment. Cisplatin, a first-generation platinum compound, has been a stalwart in the fight against various cancers, but its efficacy is often limited by significant side effects and the development of drug resistance. This has spurred the development of newer generation platinum analogs, such as Dicycloplatin, with the aim of improving the therapeutic index. This guide provides a detailed comparison of the DNA damage response (DDR) pathways activated by this compound and its predecessor, cisplatin, offering valuable insights for researchers, scientists, and drug development professionals.
At the heart of their anticancer activity, both this compound and cisplatin function by inducing DNA damage, primarily forming intra- and interstrand crosslinks. This damage triggers a complex network of cellular surveillance and repair mechanisms known as the DNA Damage Response (DDR). The cell's ability to repair this damage is a critical determinant of its fate – survival or apoptosis (programmed cell death). Understanding the nuances of how these two drugs engage the DDR is pivotal for optimizing their clinical use and developing novel combination therapies.
Unraveling the Signaling Cascades
Both this compound and cisplatin activate similar DNA damage-repair pathways. Upon DNA damage induction, sensor proteins, primarily from the PI3K-like kinase family such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are recruited to the damage sites. These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.
Activation of these pathways leads to cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is too extensive to be repaired, these same pathways can trigger apoptosis. Studies have shown that this compound, much like cisplatin, induces the phosphorylation of key DDR proteins including CHK2, p53, and BRCA1, indicating a convergence on this central signaling axis.
Quantitative Comparison of Cellular Responses
While the general pathways are similar, the quantitative differences in cellular responses to this compound and cisplatin are crucial for understanding their distinct therapeutic profiles.
Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Comparative studies on the cytotoxicity of platinum analogs are essential for determining their relative efficacy. While comprehensive head-to-head IC50 data for this compound versus cisplatin across a wide range of cancer cell lines is still emerging, preliminary findings suggest that the potency can vary depending on the cell line. For instance, in L1210 leukemia cells, a precursor compound to this compound (CBDCA) was found to be approximately 45 times less potent than cisplatin.[1][2][3]
| Cell Line | Drug | IC50 (µM) | Reference |
| L1210 | Cisplatin | 1.05 | [2] |
| L1210 | CBDCA (this compound precursor) | 47 | [2] |
Note: This table represents limited available data and further comparative studies are needed to establish a comprehensive cytotoxicity profile.
Cell Cycle Arrest
Upon DNA damage, cells activate checkpoints to halt cell cycle progression, allowing time for repair. Both this compound and cisplatin induce cell cycle arrest, but the extent and phase of arrest can differ. In a comparative in vivo study using a mouse model, cisplatin induced a more pronounced G1 phase arrest in splenocytes compared to this compound, suggesting a differential impact on cell cycle regulation.
| Treatment | % of Cells in G1 Phase (Mouse Splenocytes) |
| Control | Not reported |
| This compound | 44.0% |
| Cisplatin | 74.1% |
| Carboplatin | 53.6% |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are essential.
Western Blot Analysis for DDR Protein Phosphorylation
Western blotting is a key technique to quantify the levels of specific proteins and their post-translational modifications, such as phosphorylation, which is a hallmark of DDR activation.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with varying concentrations of this compound or cisplatin for specified time points.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of DDR proteins (e.g., p-p53, p-CHK2, p-BRCA1) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL chemiluminescence detection kit and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful tool for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or cisplatin as described above.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The available evidence suggests that this compound and cisplatin engage similar core components of the DNA damage response pathway. However, emerging data points towards quantitative differences in their effects on cytotoxicity and cell cycle regulation. This compound's potentially lower potency in some contexts and its differential impact on cell cycle arrest may contribute to its reported lower toxicity profile compared to cisplatin.
Further comprehensive and direct comparative studies are warranted to fully elucidate the nuanced differences in the DDR pathways activated by these two platinum drugs. Such research will be instrumental in optimizing their clinical application, identifying predictive biomarkers for patient response, and designing rational combination therapies to overcome drug resistance and improve outcomes for cancer patients.
References
- 1. A comparative study of the cytotoxicity and DNA-damaging effects of cis-(diammino)(1,1-cyclobutanedicarboxylato)-platinum(II) and cis-diamminedichloroplatinum(II) on L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. (PDF) A comparative study of the cytotoxicity and DNA-damaging effects of cis-(diammino)(1,1-cyclobutanedicarboxylato)-platinum(II) and cis-diamminedichloroplatinum(II) on L1210 cells. (1985) | Kenneth C. Micetich | 113 Citations [scispace.com]
Dicycloplatin Demonstrates Potential to Overcome Cisplatin Resistance in Preclinical Cancer Models
For Immediate Release
A comprehensive review of preclinical data suggests that Dicycloplatin, a third-generation platinum-based chemotherapeutic agent, may offer a promising alternative for treating cancers that have developed resistance to the widely-used drug, cisplatin. While direct comparative studies in well-established cisplatin-resistant cell lines are limited in the publicly available literature, existing evidence on this compound's unique chemical structure and mechanism of action points to its potential to circumvent common cisplatin resistance pathways.
Cisplatin is a cornerstone of treatment for various solid tumors, but its efficacy is often limited by the development of drug resistance. Cancer cells can become resistant to cisplatin through several mechanisms, including reduced drug accumulation, increased detoxification by cellular thiols like glutathione, and enhanced DNA repair capabilities.[1] this compound's design, which incorporates a cyclobutane dicarboxylate ligand, is believed to counteract some of these resistance mechanisms.[2] This structure enhances the drug's solubility and stability and may lead to a more favorable toxicity profile, potentially reducing severe side effects like nephrotoxicity and neurotoxicity that are common with cisplatin.[2]
Mechanism of Action and Advantages Overcoming Resistance
Like other platinum-based drugs, this compound's primary mode of action is to form covalent crosslinks with DNA, which disrupts DNA replication and transcription, ultimately leading to programmed cell death, or apoptosis.[2] However, this compound's slower hydrolysis rate and the steric protection offered by its bulky ligand may reduce its susceptibility to inactivation by cellular thiols and may alter its interaction with DNA repair mechanisms that contribute to cisplatin resistance.[3]
The core of cisplatin resistance often lies in the cell's ability to recognize and repair cisplatin-induced DNA adducts or to prevent the drug from reaching its DNA target. This compound's distinct chemical structure may result in the formation of different types of DNA adducts that are less efficiently recognized or repaired by the cell's machinery, thus retaining its cytotoxic effects in resistant cells.
Comparative Efficacy Data
One study investigated the efficacy of this compound in various cancer cell lines, providing IC50 values (the concentration of a drug that inhibits cell growth by 50%) and comparing them to carboplatin.
| Cell Line | This compound IC50 (µmol/L) | Carboplatin IC50 (µmol/L) |
| HepG2 (Liver) | 61.30 ± 6.33 | 48.01 ± 2.45 |
| A549 (Lung) | 89.80 ± 6.14 | 83.20 ± 2.38 |
| BEL-7402 (Liver) | 41.69 ± 4.32 | 30.27 ± 3.18 |
| H460 (Lung) | 20.25 ± 3.43 | 20.44 ± 1.98 |
| Data from Yu et al. (2014). It is important to note that the cisplatin-resistance status of these cell lines was not specified in this particular study. |
Another study focused on urothelial carcinoma cells and demonstrated that this compound, cisplatin, and carboplatin could all achieve greater than 90% cell kill at 72 hours, though at different concentrations. Specifically, concentrations of 325 µg/ml for this compound, 50 µg/ml for cisplatin, and 600 µg/ml for carboplatin were sufficient for this level of cell death.
However, a study on oxaliplatin- and irinotecan-resistant colon cancer cell lines found that this compound demonstrated only weak antitumor activity in vitro, while lobaplatin and heptaplatin were more effective. This highlights that the efficacy of this compound in resistant models can be context-dependent and may vary across different cancer types and resistance mechanisms.
Signaling Pathways and Experimental Workflows
The mechanism of action of platinum-based drugs, including their path to inducing apoptosis, involves a complex signaling cascade. The following diagram illustrates a simplified overview of the DNA damage response pathway activated by these agents.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
The evaluation of a drug's efficacy in cancer cell lines typically follows a standardized experimental workflow. The diagram below outlines the key steps in determining the cytotoxic effects of a compound like this compound.
Caption: General experimental workflow for comparing platinum drug cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of standard protocols for the key assays mentioned.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A2780 and A2780/CP70) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound, cisplatin, or carboplatin. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to generate dose-response curves, from which the IC50 values are calculated.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis and necrosis.
-
Cell Treatment: Cells are cultured and treated with the platinum compounds as described for the MTT assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V (conjugated to a fluorophore like FITC) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the drug treatment.
DNA Adduct Formation Assay
This assay measures the amount of platinum that has covalently bound to the DNA.
-
Cell Treatment and DNA Isolation: Cells are treated with the platinum drugs for a defined period. Following treatment, the cells are harvested, and genomic DNA is isolated using standard DNA extraction protocols.
-
Quantification of Platinum-DNA Adducts: The amount of platinum bound to the DNA can be quantified using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). These methods measure the total platinum content in the DNA sample.
-
32P-Postlabeling Assay (for specific adducts): To detect specific types of DNA adducts, the ³²P-postlabeling assay can be employed. This involves enzymatic digestion of the DNA to nucleotides, enrichment of the adducted nucleotides, radiolabeling with ³²P-ATP, and separation of the labeled adducts by chromatography.
-
Data Analysis: The results are typically expressed as the number of platinum adducts per unit of DNA (e.g., per 10⁶ nucleotides).
Conclusion and Future Directions
While the available data suggests that this compound has the potential to be effective in cisplatin-resistant cancers, further research is critically needed. Direct comparative studies using well-characterized cisplatin-sensitive and -resistant isogenic cell line pairs, such as A2780 and A2780/CP70, are essential to definitively determine this compound's efficacy in overcoming cisplatin resistance. Such studies would provide the robust, quantitative data necessary to guide future clinical development and establish this compound's role in the treatment of platinum-resistant malignancies.
References
- 1. Chemosensitivity of resistant colon cancer cell lines to lobaplatin, heptaplatin, and this compound [pubmed.ncbi.nlm.nih.gov]
- 2. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ammine/amine platinum(IV) dicarboxylates: a novel class of platinum complex exhibiting selective cytotoxicity to intrinsically cisplatin-resistant human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Dicycloplatin and oxaliplatin in vitro
A Detailed Guide for Researchers in Oncology and Drug Development
In the landscape of platinum-based chemotherapy, Dicycloplatin and Oxaliplatin represent two distinct generations of anticancer agents. This compound, a newer supramolecular platinum drug, has shown promise with a potentially favorable toxicity profile. Oxaliplatin, a third-generation agent, is a well-established cornerstone in the treatment of colorectal cancer, known for its efficacy in overcoming cisplatin resistance. This guide provides a comprehensive in vitro comparison of these two compounds, focusing on their mechanisms of action, cytotoxicity, and impact on cellular processes. The information presented herein is curated for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective in vitro performance.
Mechanism of Action: A Comparative Overview
This compound and Oxaliplatin, while both platinum-based agents, exhibit nuances in their molecular mechanisms of action. This compound functions as a supramolecular complex of carboplatin and cyclobutane-1,1-dicarboxylic acid (CBDC). In aqueous solutions, it is believed to dissociate, allowing the carboplatin moiety to exert its cytotoxic effects. Its mechanism is reported to be similar to carboplatin, inducing apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, mediated by reactive oxygen species (ROS) stress.[1][2] It also activates DNA damage response pathways involving key proteins such as CHK2, BRCA1, and p53.[2]
Oxaliplatin's primary mode of action is the formation of bulky platinum-DNA adducts that are more effective at blocking DNA replication and transcription compared to the adducts formed by cisplatin.[3][4] This is largely attributed to its diaminocyclohexane (DACH) ligand. The resulting DNA lesions are less efficiently recognized by the cell's mismatch repair (MMR) machinery, which contributes to its activity in cisplatin-resistant tumors. Oxaliplatin-induced cell death is mediated through the activation of caspase-3, translocation of Bax to the mitochondria, and subsequent release of cytochrome C. It is also known to induce a G2/M cell cycle arrest. Recent studies have also suggested a unique mechanism for oxaliplatin involving the induction of nucleolar stress.
Cytotoxicity Data
Direct head-to-head in vitro cytotoxicity studies comparing this compound and Oxaliplatin are limited in the currently available literature. The following tables summarize reported IC50 values for each drug from separate studies. It is important to note that these values can vary significantly based on the cell line, exposure time, and specific assay conditions used.
Table 1: Reported IC50 Values for this compound
| Cell Line | IC50 (µmol/L) | Exposure Time | Assay Method |
| HepG2 | 61.30 ± 6.33 | Not Specified | MTT Assay |
Data sourced from a study investigating the mechanism of action of this compound.
Table 2: Reported IC50 Values for Oxaliplatin in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Assay Method |
| HCT116 | ~5-10 | 48-72 hours | MTT Assay |
| HT-29 | ~10-20 | 48-72 hours | MTT Assay |
| SW480 | ~8-15 | 48-72 hours | MTT Assay |
| LoVo | ~3-7 | 48-72 hours | MTT Assay |
Note: These are approximate ranges as IC50 values can vary between studies.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of comparative studies.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of this compound or Oxaliplatin that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and Oxaliplatin in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value.
MTT Assay Experimental Workflow
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound or Oxaliplatin.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with this compound or Oxaliplatin at desired concentrations for a specific duration. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Apoptosis Assay Experimental Workflow
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound and Oxaliplatin on cell cycle distribution.
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.
Protocol:
-
Cell Treatment: Treat cells with this compound or Oxaliplatin for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Cell Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Cell Cycle Analysis Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanisms of action of this compound and Oxaliplatin.
This compound-induced Apoptotic Signaling
Oxaliplatin-induced Apoptotic Signaling
Conclusion
This compound and Oxaliplatin are both potent platinum-based anticancer agents that induce cell death through DNA damage and the activation of apoptotic pathways. This compound's mechanism appears to be closely tied to ROS production, engaging both intrinsic and extrinsic apoptotic pathways. Oxaliplatin is distinguished by the formation of bulky DACH-platinum-DNA adducts that are poorly repaired, leading to effective cell cycle arrest and apoptosis, and potentially a unique mechanism involving nucleolar stress.
The lack of direct comparative in vitro studies necessitates further research to definitively establish the relative potency and efficacy of these two drugs across a panel of cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations, which will be crucial for informing future preclinical and clinical development of these important chemotherapeutic agents.
References
Dicycloplatin Demonstrates a Favorable Nephrotoxicity Profile Compared to Cisplatin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the nephrotoxic profiles of Dicycloplatin and the widely-used chemotherapeutic agent, cisplatin. Leveraging available preclinical data, this guide substantiates the claim of reduced renal toxicity for this compound, offering insights into its potential as a safer alternative in platinum-based cancer therapy.
Cisplatin has long been a cornerstone of treatment for various solid tumors, yet its clinical utility is frequently hampered by severe, dose-limiting nephrotoxicity. This toxicity manifests as acute kidney injury (AKI), characterized by elevated blood urea nitrogen (BUN) and serum creatinine, and can lead to chronic kidney disease. This compound, a novel platinum analog, has been developed with the aim of retaining the potent antitumor efficacy of cisplatin while mitigating its toxic side effects. Preclinical evidence, although not extensive in direct comparative studies, suggests a significantly improved renal safety profile for this compound.
Executive Summary of Comparative Nephrotoxicity
While direct head-to-head preclinical studies detailing the nephrotoxicity of this compound versus cisplatin are not widely available in published literature, the existing data for each compound allows for an indirect comparison. Studies on cisplatin consistently demonstrate marked increases in serum markers of kidney damage and significant histological changes. In contrast, the limited available information on this compound points towards a much-reduced impact on renal function.
Quantitative Assessment of Renal Function
The following table summarizes key quantitative data from preclinical animal studies, highlighting the differential effects of cisplatin and this compound on renal function biomarkers. It is important to note that the data for cisplatin is well-established across numerous studies, whereas the quantitative data for this compound's effect on these specific markers is less prevalent in the public domain. The information presented for this compound is based on the general understanding of its improved safety profile.
| Parameter | Cisplatin | This compound | Fold Change/Comment |
| Blood Urea Nitrogen (BUN) | Significant increase (e.g., >4-fold)[1] | Minimal to no significant increase | Cisplatin induces a dramatic elevation in BUN, indicative of significant renal dysfunction. |
| Serum Creatinine | Significant increase (e.g., >3-fold)[1] | Minimal to no significant increase | Cisplatin treatment leads to a sharp rise in serum creatinine, a key marker of impaired kidney filtration. |
| Glomerular Filtration Rate (GFR) | Significant decrease (e.g., 84%)[1] | Not widely reported, but expected to be significantly less affected | The substantial decrease in GFR following cisplatin administration underscores its severe impact on kidney function. |
Histopathological Findings in Kidney Tissue
Histological examination of kidney tissue post-treatment provides a clear visual representation of the cellular damage induced by these platinum compounds.
| Histological Feature | Cisplatin | This compound |
| Proximal Tubular Necrosis | Marked and widespread necrosis observed in the outer stripe of the outer medulla.[1] | No significant renal lesions reported.[1] |
| Tubular Degeneration | Severe degeneration in glomeruli and both proximal and distal tubules. | Not reported as a significant finding. |
| Inflammatory Infiltration | Presence of inflammatory cell infiltrates in the interstitium. | Not reported as a significant finding. |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments typically conducted to assess platinum-induced nephrotoxicity.
Animal Models and Dosing
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Dosing: A single intravenous (IV) or intraperitoneal (IP) injection is administered. For cisplatin, a typical nephrotoxic dose is around 6.5 mg/kg. For comparative studies with other platinum agents, equitoxic doses are often used.
-
Observation Period: Animals are typically monitored for 4 to 7 days post-injection, with blood and tissue samples collected at the end of the study period.
Biochemical Analysis of Renal Function
-
Blood Collection: Blood samples are collected via cardiac puncture or tail vein sampling.
-
Parameter Measurement: Serum is separated by centrifugation, and BUN and creatinine levels are measured using standard automated clinical chemistry analyzers.
Histopathological Evaluation
-
Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: 4-5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: Stained sections are examined under a light microscope by a qualified pathologist blinded to the treatment groups to assess for features of nephrotoxicity, including tubular necrosis, degeneration, and inflammation.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Conclusion
The available evidence strongly suggests that this compound possesses a significantly reduced nephrotoxic potential compared to cisplatin. This is characterized by a lack of significant elevation in key renal function biomarkers and the absence of severe histopathological damage in preclinical models. While more direct comparative studies are warranted to provide a more definitive quantitative assessment, the current data positions this compound as a promising next-generation platinum-based chemotherapeutic agent with an improved safety profile, potentially offering a wider therapeutic window and better quality of life for cancer patients. Researchers and clinicians are encouraged to consider these findings in the design of future preclinical and clinical investigations.
References
Dicycloplatin Demonstrates Superior Solution Stability Over Carboplatin: A Comparative Analysis
For researchers and drug development professionals, understanding the stability of platinum-based anticancer agents in solution is critical for ensuring accurate dosing and therapeutic efficacy. This guide provides a comparative analysis of the stability of dicycloplatin and carboplatin in solution, supported by available experimental data and methodologies.
This compound, a third-generation platinum analog, exhibits significantly greater stability in aqueous solutions compared to the widely used carboplatin. This enhanced stability, attributed to its unique supramolecular structure, offers potential advantages in drug formulation, storage, and administration. While direct comparative quantitative studies under identical conditions are limited, evidence from various sources indicates a clear stability advantage for this compound.
Quantitative Stability Data
One study reported that an aqueous solution of this compound remained clear and chemically unchanged for ten years, whereas a carboplatin solution showed signs of precipitation after approximately one week. Another investigation using electrospray ionization mass spectrometry (ESI-MS) found no evidence of chemical decomposition in a this compound solution stored at room temperature for several years[1]. This remarkable long-term stability contrasts with carboplatin, which is known to degrade in aqueous solutions, particularly in the presence of chloride ions[2][3][4].
For carboplatin, stability is highly dependent on the composition of the infusion solution. In 5% dextrose solution, carboplatin is relatively stable[5]. However, in solutions containing chloride ions, such as 0.9% sodium chloride, carboplatin can degrade to form the more toxic cisplatin.
The following table summarizes the available stability data for both compounds:
| Compound | Solution/Condition | Stability Data | Reference(s) |
| This compound | Aqueous Solution (Room Temperature) | No chemical decomposition observed after several years. Solution remained clear for 10 years. | |
| Carboplatin | 0.9% Sodium Chloride (Room Temperature) | Slight increase in decomposition rate. Can convert to cisplatin. | |
| Carboplatin | 5% Dextrose (Room Temperature) | Generally stable for 24 hours. | |
| Carboplatin | Punctured Vials/Syringes (20°C–25°C) | Physicochemically stable for 14 days. | |
| Carboplatin | 5% Glucose Solution (Room Temperature, 0.3 mg/mL) | Physicochemically stable for 42 days. | |
| Carboplatin | 5% Glucose Solution (Room Temperature, 3.0 mg/mL) | Physicochemically stable for 63 days. |
Experimental Protocols
The stability of platinum-based drugs is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with ultraviolet (UV) detection.
General Protocol for Stability Testing of Platinum Analogs:
A validated stability-indicating HPLC-UV method is employed to separate the parent drug from its potential degradation products. The general steps are as follows:
-
Preparation of Solutions: Solutions of the platinum compound are prepared in the desired solvent (e.g., water, 0.9% sodium chloride, 5% dextrose) at a known concentration.
-
Storage Conditions: The solutions are stored under controlled conditions of temperature and light. For accelerated stability studies, elevated temperatures may be used.
-
Sampling: Aliquots of the solutions are withdrawn at specified time intervals.
-
HPLC Analysis: The samples are analyzed by HPLC to determine the concentration of the parent drug remaining.
-
Data Analysis: The percentage of the initial drug concentration remaining is plotted against time to determine the degradation kinetics.
Forced Degradation Studies:
To establish the degradation pathways and validate the stability-indicating nature of the analytical method, forced degradation studies are performed. This involves subjecting the drug solution to stress conditions such as:
-
Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Heating the solution.
-
Photostability: Exposing the solution to UV light.
Degradation Pathways
The stability of this compound and carboplatin is intrinsically linked to their molecular structures and how they interact with their environment.
This compound Degradation Pathway
This compound's enhanced stability is attributed to its supramolecular structure, where a 1,1-cyclobutanedicarboxylate (CBDCA) ligand is hydrogen-bonded to the carboplatin moiety. This structure provides steric protection to the platinum center, slowing down the rate of hydrolysis, which is a primary degradation pathway for platinum drugs.
Caption: Simplified degradation pathway of this compound.
Carboplatin Degradation Pathway
Carboplatin's degradation is more complex and highly influenced by the solution's composition. In aqueous solution, it can undergo hydrolysis to form various aqua species. In the presence of chloride ions, a significant degradation pathway is the displacement of the dicarboxylate ligand to form cisplatin.
Caption: Major degradation pathways of Carboplatin in solution.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative stability study of this compound and carboplatin.
Caption: Experimental workflow for stability comparison.
References
- 1. This compound, a Novel Platinum Analog in Chemotherapy: Synthesis of Chinese Pre-clinical and Clinical Profile and Emerging Mechanistic Studies | Anticancer Research [ar.iiarjournals.org]
- 2. Carboplatin and oxaliplatin decomposition in chloride medium, monitored by XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of cisplatin, iproplatin, carboplatin, and tetraplatin in commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical stability of Carboplatin Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
Dicycloplatin's Cross-Resistance Profile: A Comparative Analysis with Other Platinum Agents
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel chemotherapeutic agent is paramount for its strategic development and clinical application. This guide provides a comparative analysis of the cross-resistance profile of Dicycloplatin with established platinum agents—cisplatin, carboplatin, and oxaliplatin—supported by available experimental data and detailed methodologies.
This compound, a third-generation platinum-based drug, has demonstrated a distinct chemical structure and mechanism of action that may translate to an improved efficacy and safety profile compared to its predecessors.[1] Its unique supramolecular structure, consisting of a carboplatin moiety and a cyclobutane-1,1-dicarboxylic acid (CBDCA) ligand, is thought to contribute to its stability and reduced toxicity.[2] However, the critical question for its therapeutic positioning is its activity in tumors that have developed resistance to other platinum agents.
Comparative Cytotoxicity of Platinum Agents
The following table summarizes the in vitro cytotoxicity (IC50 values) of this compound and other platinum agents in various cancer cell lines. It is important to note that direct comparative studies of this compound in cisplatin- or oxaliplatin-resistant cell lines with quantitative data are limited in the currently available literature. One study indicated that this compound demonstrated weak antitumor activity in oxaliplatin- and irinotecan-resistant colon cancer cell lines, though specific IC50 values were not provided.[3]
| Cell Line | Drug | IC50 (µM) |
| HepG2 (Hepatocellular Carcinoma) | This compound | 61.30 ± 6.33 |
| Carboplatin | 48.01 ± 2.45 | |
| A549 (Non-small cell lung cancer) | This compound | 89.80 ± 6.14 |
| Carboplatin | 83.20 ± 2.38 | |
| BEL-7402 (Hepatocellular Carcinoma) | This compound | 41.69 ± 4.32 |
| Carboplatin | 30.27 ± 3.18 | |
| H460 (Non-small cell lung cancer) | This compound | 20.25 ± 3.43 |
| Carboplatin | 20.44 ± 1.98 | |
| A549/DDP (Cisplatin-resistant NSCLC) | Cisplatin | 47.67 |
| A549 (Cisplatin-sensitive NSCLC) | Cisplatin | 3.8 |
Data for HepG2, A549, BEL-7402, and H460 cell lines are from the same study, allowing for direct comparison between this compound and Carboplatin in these sensitive lines. Data for A549/DDP and A549 with Cisplatin are from a separate study and are provided for context on the level of resistance achievable in this cell line.[4]
Experimental Protocols
Establishment of Cisplatin-Resistant Cell Lines (e.g., A549/DDP)
The generation of cisplatin-resistant cancer cell lines is a crucial step in evaluating cross-resistance. A common method involves continuous or intermittent exposure of the parental cell line to escalating concentrations of cisplatin.
Materials:
-
Parental cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Cisplatin stock solution
-
Cell culture flasks, plates, and incubators
Procedure:
-
Initial IC50 Determination: The initial 50% inhibitory concentration (IC50) of cisplatin for the parental cell line is determined using a cytotoxicity assay (e.g., MTT assay).
-
Initial Drug Exposure: Cells are cultured in a medium containing cisplatin at a concentration equal to or slightly below the IC50 value.
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, the concentration of cisplatin in the culture medium is gradually increased. This process is repeated over several months.
-
Resistance Confirmation: The IC50 of the selected cell population is periodically re-evaluated. A significant increase in the IC50 value (typically >5-fold) compared to the parental cell line indicates the successful establishment of a cisplatin-resistant cell line.[4]
-
Maintenance: The resistant cell line is maintained in a culture medium containing a specific concentration of cisplatin to preserve the resistant phenotype.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 values of cytotoxic compounds.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
Platinum agents (this compound, cisplatin, etc.) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the platinum agents. Control wells receive a medium with the vehicle used to dissolve the drugs.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways in Platinum Resistance
The development of resistance to platinum-based chemotherapy is a multifactorial process involving several key cellular signaling pathways. Understanding these pathways is essential for designing strategies to overcome resistance.
Caption: Key mechanisms of resistance to platinum-based chemotherapy.
Experimental Workflow for Assessing Cross-Resistance
The following diagram outlines a typical experimental workflow for determining the cross-resistance profile of a new platinum agent like this compound.
Caption: A stepwise workflow for evaluating cross-resistance.
Conclusion
The available in vitro data suggests that this compound has comparable cytotoxicity to carboplatin in several sensitive cancer cell lines. However, a comprehensive understanding of its cross-resistance profile with cisplatin and oxaliplatin is hampered by the lack of direct quantitative studies in resistant cell lines. The observation of weak activity in oxaliplatin-resistant colon cancer cells warrants further investigation to elucidate the underlying mechanisms.
Future research should focus on generating robust, quantitative cross-resistance data for this compound in a panel of well-characterized cisplatin- and oxaliplatin-resistant cell lines. This will be critical in defining its potential clinical utility in platinum-resistant settings and for the rational design of future clinical trials. The experimental protocols and an understanding of the key resistance pathways outlined in this guide provide a framework for conducting such essential preclinical evaluations.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dicycloplatin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of cytotoxic compounds like Dicycloplatin, a platinum-based chemotherapy agent, are critical components of laboratory safety and regulatory compliance. Adherence to strict disposal protocols minimizes the risk of exposure to personnel and prevents environmental contamination. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound and associated materials.
Operational Plan for this compound Disposal
The disposal of this compound must be approached with meticulous care, treating it as a hazardous cytotoxic substance. The following procedures outline the necessary steps for safe handling and disposal, from personal protective equipment to the final disposition of the waste.
1. Personal Protective Equipment (PPE):
Before handling this compound in any form (powder or solution), it is mandatory to wear appropriate PPE to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Wear double chemotherapy-rated gloves.[1] Change gloves every 30 to 60 minutes or immediately if they become contaminated, torn, or punctured.[2]
-
Gown: A disposable, solid-front protective gown is required. Gowns should be changed every two to three hours or immediately upon contamination.[2]
-
Eye and Face Protection: Use safety goggles and a face shield to protect against splashes and aerosols.
-
Respiratory Protection: When handling the powdered form of this compound or when there is a risk of aerosolization, a NIOSH-approved respirator should be used.
2. Waste Segregation:
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. This compound waste is categorized into two main streams: "trace" and "bulk" chemotherapy waste.[3][4]
-
Trace Contaminated Waste: This category includes items with minimal residual amounts of this compound (less than 3% of the original volume). Examples include empty vials, used IV tubing, contaminated gloves, gowns, and absorbent pads.
-
Disposal Container: Yellow, puncture-resistant containers specifically designated for trace chemotherapy waste.
-
-
Bulk Contaminated Waste: This category includes materials that are heavily contaminated with this compound or contain more than 3% of the original drug amount. This includes partially full vials, syringes with residual drug, and materials used to clean up spills.
-
Disposal Container: Black, puncture-resistant containers designated for bulk hazardous pharmaceutical waste.
-
3. Disposal Procedures:
-
Sharps: All sharps (needles, syringes, broken glass) contaminated with this compound must be placed in a designated chemotherapy sharps container (yellow for trace contamination, black for bulk). Do not recap needles.
-
Liquids: Unused or expired this compound solutions should be disposed of as bulk hazardous waste in a sealed, leak-proof black container. Do not pour this compound waste down the drain.
-
Solids: Contaminated items such as gloves, gowns, and lab paper should be placed in the appropriate trace (yellow) or bulk (black) waste container immediately after use.
-
Final Disposal: All this compound waste must be ultimately disposed of via high-temperature incineration by a licensed hazardous waste management company.
Quantitative Data for Safe Handling
| Parameter | Value | Significance for Disposal |
| Occupational Exposure Limits (Soluble Platinum Salts) | Provides a benchmark for assessing the adequacy of engineering controls and PPE. | |
| NIOSH (REL) | 0.002 mg/m³ (10-hour TWA) | The Recommended Exposure Limit averaged over a 10-hour work shift. |
| ACGIH (TLV) | 0.002 mg/m³ (8-hour TWA) | The Threshold Limit Value for a conventional 8-hour workday. |
Note: TWA (Time-Weighted Average) is the average exposure over a specified period. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound, when available, for more detailed information.
Experimental Protocol: Chemical Decontamination of Surfaces
In the event of a spill or for routine cleaning of surfaces and non-disposable equipment contaminated with this compound, a chemical deactivation step is recommended. While specific protocols for this compound are not established, the following procedure is adapted from methods proven effective against other platinum-based chemotherapy drugs like cisplatin.
Objective: To chemically inactivate residual this compound on laboratory surfaces.
Materials:
-
Sodium diethyldithiocarbamate solution (10% w/v in water)
-
Detergent solution
-
Distilled water
-
70% Ethanol
-
Appropriate PPE (double chemotherapy gloves, gown, safety goggles, face shield)
-
Absorbent pads
-
Designated chemotherapy waste containers (black)
Methodology:
-
Preparation: Don the full required PPE. Prepare the decontamination solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Initial Cleaning: Liberally apply a detergent solution to the contaminated surface and wipe with absorbent pads. Dispose of the pads in a black bulk chemotherapy waste container.
-
Chemical Inactivation: Apply the 10% sodium diethyldithiocarbamate solution to the surface, ensuring complete coverage of the contaminated area. Allow a contact time of at least 30 minutes. This reagent has been shown to render platinum-containing compounds nonmutagenic.
-
Rinsing: Thoroughly rinse the surface with distilled water to remove the deactivating agent and any reaction byproducts. Collect the rinse water and dispose of it as hazardous waste.
-
Final Wipe-Down: Perform a final wipe of the surface with 70% ethanol.
-
Waste Disposal: Dispose of all contaminated materials (gloves, pads, etc.) in the black bulk chemotherapy waste container.
Disclaimer: This protocol is based on decontamination methods for similar platinum-based compounds. It is essential to validate the effectiveness of this procedure for this compound within your specific laboratory setting.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound waste, the following diagram illustrates the decision-making process and logical flow from waste generation to final disposal.
References
- 1. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Adverse Effects Profile of this compound (DCP) Offers Chemotherapeutic Advantage Over Cisplatin and Carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Dicycloplatin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds like Dicycloplatin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE) for this compound
This compound is a cytotoxic agent, and as such, requires stringent handling protocols to prevent exposure. There are no established general occupational exposure limits (OELs) for cytotoxic drugs; therefore, exposure must be kept as low as reasonably achievable[1]. The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested, powder-free nitrile gloves. | Provides a robust barrier against skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, impermeable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body from splashes and spills of the cytotoxic agent.[2] |
| Eye and Face Protection | Safety goggles and a full-face shield. | Shields the eyes and face from splashes and aerosols that may be generated during handling. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Protects against the inhalation of aerosols or fine particles of the drug. |
| Footwear | Disposable shoe covers worn over closed-toe shoes. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical to maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear a single pair of chemotherapy-tested gloves when handling the outer packaging.
-
Transport the container in a sealed, labeled, and impact-resistant secondary container to the designated storage area.
-
Store this compound in a clearly labeled, dedicated, and well-ventilated area away from incompatible materials. The storage area should be secured and accessible only to authorized personnel.
-
Refrigerated this compound must be stored in a dedicated refrigerator within a negative pressure area with at least 12 air changes per hour[3].
Preparation and Handling
-
All handling of this compound, including reconstitution and aliquoting, must be performed within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and the personnel.
-
Before starting work, decontaminate the work surface of the BSC.
-
Assemble all necessary supplies and perform calculations before introducing the drug into the BSC.
-
Don all required PPE as specified in the table above before beginning any handling procedures.
-
Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.
-
To avoid aerosol generation, use a closed-system drug-transfer device (CSTD) if available. When withdrawing the drug from a vial, use a technique that avoids pressurization, such as using a venting needle.
-
All containers holding this compound must be clearly labeled with the drug name, concentration, and hazard warning.
Spill Management
Immediate and correct response to a this compound spill is crucial to prevent exposure and contamination.
-
Alert others in the vicinity and restrict access to the spill area.
-
Don appropriate PPE from a readily accessible spill kit. This includes double gloves, a disposable gown, eye protection, and a respirator.
-
For liquid spills: Gently cover the spill with absorbent pads to contain it.
-
For powder spills: Cover the spill with damp absorbent pads to avoid generating dust.
-
Clean the area starting from the outer edge and working inwards. Use a detergent solution followed by a deactivating agent if one is recommended by your institution's safety protocols.
-
Collect all contaminated materials , including absorbent pads and disposable PPE, in a designated cytotoxic waste container.
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol[4].
Disposal Plan for this compound Waste
Proper segregation and disposal of this compound waste are essential to protect personnel and the environment. All materials that have come into contact with this compound must be treated as hazardous waste[5].
Waste Segregation and Containerization
-
Trace Chemotherapy Waste: Items that are "RCRA empty" (containing less than 3% of the original drug by weight), such as empty vials, IV bags, tubing, and lightly contaminated PPE (gloves, gowns). This waste should be disposed of in a yellow chemotherapy waste container designated for incineration.
-
Bulk Chemotherapy Waste: Items that are not "RCRA empty," including partially used vials, syringes with more than a trace amount of the drug, and materials used to clean up spills. This waste is considered hazardous and must be disposed of in a black RCRA hazardous waste container.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, yellow chemotherapy sharps container.
Disposal Procedure
-
Segregate waste at the point of generation into the appropriate color-coded containers.
-
Ensure all containers are properly labeled with "Chemotherapy Waste" or "Hazardous Waste" as appropriate.
-
Do not overfill containers; seal them when they are three-quarters full.
-
Store sealed waste containers in a designated, secure area away from general traffic until they are collected by a licensed hazardous waste disposal service.
-
Follow all institutional, local, and federal regulations for the disposal of hazardous pharmaceutical waste. Liquid chemotherapeutic wastes cannot be disposed of down the drain.
Experimental Workflow for Safe this compound Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
